1,4-Dibromo-2,5-dihexylbenzene
Description
Properties
IUPAC Name |
1,4-dibromo-2,5-dihexylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28Br2/c1-3-5-7-9-11-15-13-18(20)16(14-17(15)19)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYWYSUEPGNSRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1Br)CCCCCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390910 | |
| Record name | 1,4-dibromo-2,5-dihexylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117635-21-9 | |
| Record name | 1,4-dibromo-2,5-dihexylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Dibromo-2,5-dihexylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromo-2,5-dihexylbenzene is a symmetrically substituted aromatic compound that serves as a versatile building block in the synthesis of functional organic materials. Its structure, featuring a central benzene ring with two bromine atoms and two hexyl chains, allows for a variety of chemical modifications, making it a valuable precursor for the development of novel materials with tailored electronic and physical properties. This guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on its role in the field of organic electronics.
Chemical Properties and Data
This compound is a solid at room temperature. The hexyl chains contribute to its solubility in common organic solvents, which is a crucial characteristic for its processability in device fabrication.
| Property | Value | Reference |
| CAS Number | 117635-21-9 | [1] |
| Molecular Formula | C₁₈H₂₈Br₂ | [1] |
| Molecular Weight | 404.22 g/mol | [1] |
| SMILES Code | CCCCCCC1=C(Br)C=C(CCCCCC)C(Br)=C1 | [1] |
| InChI Key | PDYWYSUEPGNSRY-UHFFFAOYSA-N | [1] |
Synthesis
The synthesis of this compound typically involves the bromination of 1,4-dihexylbenzene.
Experimental Protocol: Bromination of 1,4-dihexylbenzene
Materials:
-
1,4-dihexylbenzene
-
Bromine (Br₂)
-
A suitable solvent (e.g., a halogenated solvent like dichloromethane or an inert solvent)
-
A catalyst (optional, e.g., iron filings or iodine)
Procedure:
-
Dissolve 1,4-dihexylbenzene in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
If a catalyst is used, add it to the flask.
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric amount of bromine (2 equivalents) dissolved in the same solvent to the reaction mixture via the dropping funnel with constant stirring. The reaction is typically exothermic.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to remove any excess bromine.
-
Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Caption: Synthetic workflow for this compound.
Key Reactions and Applications
The bromine atoms in this compound are excellent leaving groups, making the compound a key monomer in various cross-coupling reactions for the synthesis of conjugated polymers and other advanced materials.
Suzuki Cross-Coupling Polymerization
A primary application of this compound is in Suzuki cross-coupling polymerization to form poly(p-phenylene) derivatives. These polymers are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Experimental Protocol: Suzuki Polymerization
Materials:
-
This compound
-
A diboronic acid or diboronic ester comonomer (e.g., 1,4-benzenediboronic acid)
-
A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
A base (e.g., K₂CO₃, Cs₂CO₃, or an aqueous solution of Na₂CO₃)
-
A suitable solvent system (e.g., toluene, THF, or a mixture with water)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the diboronic acid/ester comonomer in a 1:1 stoichiometric ratio, the palladium catalyst, and the base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.
-
Filter the polymer, wash it with the non-solvent to remove residual catalyst and unreacted monomers.
-
Further purification can be achieved by Soxhlet extraction or by dissolving the polymer in a good solvent and re-precipitating it.
-
Dry the final polymer under vacuum.
Caption: Suzuki cross-coupling polymerization signaling pathway.
Spectroscopic Data
¹H NMR (predicted):
-
Aromatic protons: A singlet in the region of 7.0-7.5 ppm.
-
Aliphatic protons:
-
A triplet for the -CH₂- group attached to the benzene ring around 2.5-2.8 ppm.
-
Multiplets for the other methylene (-CH₂-) groups in the hexyl chain between 1.2-1.8 ppm.
-
A triplet for the terminal methyl (-CH₃) group around 0.8-1.0 ppm.
-
¹³C NMR (predicted):
-
Aromatic carbons:
-
Signals for the bromine-substituted carbons in the range of 110-120 ppm.
-
Signals for the hexyl-substituted carbons in the range of 140-150 ppm.
-
Signals for the unsubstituted aromatic carbons.
-
-
Aliphatic carbons: Multiple signals in the range of 14-35 ppm corresponding to the different carbons of the hexyl chain.
Safety and Handling
Detailed toxicological data for this compound is not widely available. As with any halogenated organic compound, it should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For specific safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key intermediate for the synthesis of high-performance organic electronic materials. Its solubility and reactivity in cross-coupling reactions make it an attractive building block for creating novel conjugated polymers with applications in OLEDs, OPVs, and other electronic devices. Further research into this compound and its derivatives is likely to yield new materials with enhanced properties for the next generation of organic electronics.
References
An In-depth Technical Guide to 1,4-Dibromo-2,5-dihexylbenzene: Structure, Properties, and Applications in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dibromo-2,5-dihexylbenzene is a halogenated aromatic compound that serves as a important building block in the synthesis of advanced organic materials. Its molecular architecture, featuring a central benzene ring substituted with two bromine atoms and two hexyl chains, makes it a valuable precursor for the creation of conjugated polymers and small molecules with tailored optoelectronic properties. These materials are at the forefront of innovations in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The hexyl chains confer solubility, a crucial attribute for solution-based processing of these materials. This guide provides a comprehensive overview of the chemical structure, known properties, and synthetic methodologies related to this compound, with a focus on its application in the development of novel organic electronic devices.
Chemical Structure and Identification
This compound is a symmetrically substituted benzene derivative. The bromine atoms are positioned at the 1 and 4 positions of the benzene ring, while the hexyl groups are located at the 2 and 5 positions. This arrangement provides two reactive sites for further chemical transformations, such as cross-coupling reactions.
Chemical Structure:
Chemical Structure of this compound.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 117635-21-9[1] |
| Molecular Formula | C18H28Br2 |
| Molecular Weight | 404.22 g/mol |
| SMILES | CCCCCCC1=C(Br)C=C(CCCCCC)C(Br)=C1 |
| InChI | InChI=1S/C18H28Br2/c1-3-5-7-9-11-15-13-17(19)16(12-10-8-6-4-2)14-18(15)20/h13-14H,3-12H2,1-2H3 |
Physicochemical Properties
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Melting Point | Data not available | The related compound 1,4-dibromo-2,5-dimethylbenzene has a melting point of 72-74 °C.[2] |
| Boiling Point | Data not available | The related compound 1,4-dibromo-2,5-dimethylbenzene has a boiling point of 261 °C.[2] |
| Solubility | Soluble in common organic solvents | Expected due to the presence of two hexyl chains. |
| Appearance | Data not available | Likely a white to off-white solid at room temperature. |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and plausible synthetic route involves the direct bromination of 1,4-dihexylbenzene. This electrophilic aromatic substitution reaction is a common method for introducing bromine atoms onto an activated benzene ring. The hexyl groups are electron-donating, thus activating the ring towards electrophilic attack and directing the incoming bromine atoms to the ortho and para positions. Given the steric hindrance from the hexyl groups, substitution is expected to occur at the positions para to the existing alkyl chains, which are also ortho to the other hexyl group, resulting in the desired 2,5-dibromo product.
Proposed synthesis workflow for this compound.
General Experimental Protocol for Bromination:
-
Reaction Setup: To a solution of 1,4-dihexylbenzene in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a Lewis acid catalyst such as iron(III) bromide (FeBr3) is added. The reaction is typically carried out in the dark to prevent radical side reactions.
-
Addition of Bromine: A solution of bromine in the same solvent is added dropwise to the stirred mixture at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Workup: Upon completion, the reaction mixture is quenched by the addition of an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy any excess bromine. The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure this compound.
Applications in Organic Electronics
The primary application of this compound is as a monomer in the synthesis of conjugated polymers for organic electronic devices. The two bromine atoms provide reactive handles for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki, Stille, and Heck reactions. These reactions allow for the formation of carbon-carbon bonds, enabling the construction of extended π-conjugated polymer backbones. The dihexyl substituents are crucial for ensuring the solubility of the resulting polymers in common organic solvents, which is a prerequisite for solution-based fabrication techniques such as spin-coating, inkjet printing, and roll-to-roll processing.
A key application is in the synthesis of poly(p-phenylenevinylene) (PPV) and poly(p-phenylene-ethynylene) (PPE) derivatives, which are classes of polymers known for their electroluminescent and semiconducting properties. For instance, a Suzuki coupling reaction with a diboronic ester derivative of a thiophene or other aromatic moiety can lead to the formation of a copolymer with a tunable band gap and charge transport characteristics.
Suzuki Coupling Reaction for Polymer Synthesis:
The Suzuki coupling reaction is a versatile and widely used method for the synthesis of conjugated polymers. In a typical reaction, this compound is reacted with an aromatic or heteroaromatic diboronic acid or ester in the presence of a palladium catalyst and a base.
General workflow for Suzuki polymerization using this compound.
General Experimental Protocol for Suzuki Polymerization:
-
Reaction Setup: In a Schlenk flask, this compound, the diboronic ester comonomer, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate) are combined. The flask is evacuated and backfilled with an inert gas (e.g., argon) several times.
-
Solvent Addition: Anhydrous and degassed solvent (e.g., toluene or a mixture of toluene and water) is added via cannula.
-
Polymerization: The reaction mixture is heated to a temperature typically between 80 and 110 °C and stirred for a period of 24 to 72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Workup and Purification: After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a non-solvent such as methanol. The precipitated polymer is collected by filtration, washed with methanol and acetone to remove residual catalyst and unreacted monomers, and then dried under vacuum. Further purification can be achieved by Soxhlet extraction with a series of solvents to remove oligomeric byproducts.
Characterization
The synthesized this compound and the resulting polymers can be characterized by a variety of analytical techniques to confirm their structure and purity.
Table 3: Analytical Characterization Techniques
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and purity of the monomer and the polymer. |
| Mass Spectrometry (MS) | To determine the molecular weight of the monomer. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity of the synthesized polymers. |
| UV-Visible Spectroscopy | To investigate the optical properties of the polymers, including their absorption and emission spectra. |
| Cyclic Voltammetry (CV) | To determine the electrochemical properties of the polymers, such as their HOMO and LUMO energy levels. |
Conclusion
This compound is a key intermediate in the synthesis of solution-processable conjugated polymers for organic electronic applications. Its structure allows for the facile introduction of various aromatic and heteroaromatic units into a polymer backbone via well-established cross-coupling reactions. The presence of the hexyl chains is critical for achieving the solubility necessary for cost-effective device fabrication. While detailed physicochemical data for this specific compound are sparse, its synthetic utility is well-demonstrated through the successful creation of a wide range of high-performance organic electronic materials. Further research into the specific properties of this compound and the optimization of its use in polymerization reactions will continue to be of great interest to the materials science and organic electronics communities.
References
An In-Depth Technical Guide to 1,4-Dibromo-2,5-dihexylbenzene and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties and synthesis of 1,4-dibromo-2,5-di-substituted benzenes, with a specific focus on 1,4-Dibromo-2,5-dihexylbenzene and its close analog, 1,4-dibromo-2,5-bis(hexyloxy)benzene. Due to the limited availability of specific data for this compound, this guide leverages information on the structurally similar and well-documented compound, 1,4-dibromo-2,5-bis(hexyloxy)benzene, to provide relevant insights for researchers in the field.
Core Chemical Data
A clear understanding of the fundamental chemical properties is crucial for the application of these compounds in research and development. The following table summarizes the key quantitative data for 1,4-dibromo-2,5-bis(hexyloxy)benzene, which serves as a valuable reference point for the dihexyl-substituted counterpart.
| Property | Value |
| Molecular Formula | C₁₈H₂₈Br₂O₂ |
| Molecular Weight | 436.22 g/mol [1] |
Experimental Protocols
The synthesis of 1,4-dibromo-2,5-disubstituted benzenes is a critical process for their utilization in further chemical reactions and material science applications. Below is a detailed experimental protocol for the synthesis of 1,4-dibromo-2,5-bis(hexyloxy)benzene, a representative analog of the target compound.
Synthesis of 1,4-dibromo-2,5-bis(alkyloxy)benzene Derivatives
A common and effective method for the synthesis of these compounds involves the Williamson ether synthesis. This procedure details the preparation of 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene and 1,4-dibromo-2,5-bis(3-phenylpropoxy)benzene, which can be adapted for the synthesis of 1,4-dibromo-2,5-bis(hexyloxy)benzene by using the appropriate haloalkane.[2]
Materials:
-
2,5-dibromobenzene-1,4-diol
-
Anhydrous potassium carbonate (K₂CO₃)
-
(2-bromoethyl)benzene or (3-bromopropyl)benzene (or 1-bromohexane for the hexyloxy derivative)
-
Dry N,N-Dimethylformamide (DMF)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Methanol (MeOH)
-
Ice water
Procedure:
-
To a mixture of 2,5-dibromobenzene-1,4-diol and anhydrous potassium carbonate, add dry DMF.
-
Add the corresponding bromoalkane (e.g., (2-bromoethyl)benzene).
-
Heat the solution to 100 °C under a nitrogen atmosphere and stir for 22 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water and stir for 20 minutes.
-
Extract the resulting suspension with chloroform or dichloromethane (3 x 100 mL).
-
Dry the combined organic layers with magnesium sulfate and concentrate in vacuo.
-
Recrystallize the crude solid from a hot mixture of methanol and chloroform to yield the purified product.[2]
Logical Relationships in Compound Identification
The unambiguous identification of a chemical compound relies on the logical connection between its structure, its elemental composition (formula), and its mass (molecular weight). This relationship is fundamental in chemical analysis and characterization.
Caption: Relationship between chemical structure, formula, and molecular weight.
The diagram above illustrates the foundational workflow for characterizing a chemical compound. The specific arrangement of atoms in the Chemical Structure of this compound dictates its Molecular Formula , which in turn is used to calculate the precise Molecular Weight . This logical progression is a cornerstone of chemical analysis, enabling scientists to verify the identity and purity of synthesized compounds.
References
Solubility of 1,4-Dibromo-2,5-dihexylbenzene in organic solvents
An In-depth Technical Guide to the Solubility of 1,4-Dibromo-2,5-dihexylbenzene in Organic Solvents
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to its application and formulation. This technical guide provides a detailed overview of the solubility characteristics of this compound in various organic solvents, outlines experimental protocols for its determination, and presents a logical workflow for solubility assessment.
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its solubility profile can be reliably predicted based on its molecular structure and the known solubility of analogous compounds. The presence of two non-polar hexyl chains and the dibrominated benzene core suggests that this compound is a non-polar compound. Following the principle of "like dissolves like," it is expected to be soluble in non-polar organic solvents and insoluble in polar solvents like water.[1]
Based on the solubility of structurally similar compounds such as 1,4-dibromo-2,5-dimethylbenzene and 1,4-dibromo-2-methylbenzene, the following table summarizes the predicted solubility of this compound.[2][3]
| Solvent | Polarity | Predicted Solubility of this compound | Rationale |
| Toluene | Non-polar | Soluble | Similar non-polar aromatic nature. |
| Hexane | Non-polar | Soluble | Non-polar aliphatic solvent interacts favorably with hexyl chains. |
| Dichloromethane | Polar aprotic | Soluble | Often a good solvent for a wide range of organic compounds. |
| Tetrahydrofuran (THF) | Polar aprotic | Soluble | Good general-purpose solvent for organic molecules. |
| Acetone | Polar aprotic | Sparingly Soluble | Intermediate polarity may limit solubility. |
| Ethanol | Polar protic | Sparingly Soluble (likely soluble when hot) | The polarity of the hydroxyl group may limit solubility at room temperature.[2] |
| Methanol | Polar protic | Sparingly Soluble to Insoluble | Higher polarity compared to ethanol, reducing its effectiveness. |
| Water | Polar protic | Insoluble | The high polarity of water and its hydrogen bonding network will not favorably interact with the non-polar solute.[3] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following is a generalized protocol that can be adapted to determine the solubility of this compound in a specific organic solvent.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials or test tubes with caps
-
Constant temperature bath or shaker
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis equipment)
Gravimetric Method Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for several hours to allow the excess solid to settle.
-
For solvents where the solid does not readily settle, centrifugation can be used to separate the solid and liquid phases.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-weighed, airtight syringe or a calibrated micropipette.
-
Transfer the aliquot to a pre-weighed vial.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.
-
Solubility is then calculated and can be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Workflow for Solubility Assessment
The following diagram illustrates a general workflow for determining the solubility of an organic compound.
Caption: A generalized workflow for the experimental determination of solubility.
References
An In-depth Technical Guide on the ¹H and ¹³C NMR Characterization of 1,4-Dibromo-2,5-dihexylbenzene
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy characterization of 1,4-Dibromo-2,5-dihexylbenzene. Due to the limited availability of directly published spectra for this specific compound, this guide presents estimated NMR data based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The provided experimental protocols are based on standard organic synthesis and characterization methodologies.
Molecular Structure and NMR Correlation
The structure of this compound is foundational to understanding its NMR spectra. The symmetrical substitution pattern significantly simplifies the expected signals. The numbering convention used for the correlation of atoms to their respective NMR signals is presented in the following diagram.
Caption: Molecular structure of this compound with atom numbering.
Estimated ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two aromatic protons are chemically equivalent, as are the two hexyl chains.
| Signal Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H3, H6 | ~ 7.35 | Singlet | 2H | - |
| H7, H13 | ~ 2.80 | Triplet | 4H | ~ 7.6 |
| H8, H14 | ~ 1.60 | Quintet | 4H | ~ 7.5 |
| H9-H11, H15-H17 | ~ 1.30 | Multiplet | 12H | - |
| H12, H18 | ~ 0.90 | Triplet | 6H | ~ 7.0 |
Estimated ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will exhibit six distinct signals, corresponding to the six chemically non-equivalent carbon atoms.
| Signal Assignment | Estimated Chemical Shift (δ, ppm) |
| C1, C4 | ~ 118 |
| C2, C5 | ~ 140 |
| C3, C6 | ~ 132 |
| C7, C13 | ~ 35 |
| C8-C11, C14-C17 | ~ 32, 31, 29, 23 |
| C12, C18 | ~ 14 |
Experimental Protocols
A plausible synthetic route to this compound involves a two-step process starting from 1,4-dibromobenzene: Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction.
Caption: Proposed synthesis and NMR analysis workflow.
4.1. Synthesis of this compound
Step 1: Friedel-Crafts Acylation of 1,4-Dibromobenzene
-
To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in dry dichloromethane at 0 °C under a nitrogen atmosphere, add hexanoyl chloride (2.1 equivalents) dropwise.
-
After stirring for 15 minutes, add 1,4-dibromobenzene (1.0 equivalent) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product, 1,4-dibromo-2,5-di(hexanoyl)benzene, by column chromatography or recrystallization.
Step 2: Clemmensen Reduction of 1,4-Dibromo-2,5-di(hexanoyl)benzene
-
Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the solid with water.
-
To the amalgamated zinc, add concentrated hydrochloric acid, water, and toluene.
-
Add the 1,4-dibromo-2,5-di(hexanoyl)benzene from the previous step and heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of hydrochloric acid may be required during the reaction.
-
After cooling, separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel using a non-polar eluent such as hexane.
4.2. NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 90° pulse width.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity, especially for the quaternary carbons.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
Conclusion
This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR characteristics of this compound, along with a detailed experimental protocol for its synthesis and NMR analysis. The estimated data and proposed methodologies serve as a valuable resource for researchers involved in the synthesis and characterization of novel organic materials and pharmaceutical intermediates. The symmetrical nature of the molecule leads to simplified NMR spectra, making it an excellent candidate for structural confirmation using this powerful analytical technique.
Synthesis and Characterization of 1,4-Dibromo-2,5-dihexylbenzene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis and characterization of 1,4-Dibromo-2,5-dihexylbenzene, a significant intermediate in the development of organic electronic materials and pharmaceutical compounds. Due to its specific substitution pattern, this molecule serves as a versatile building block for the construction of complex molecular architectures. This document provides an overview of a common synthetic route and the expected analytical characterization of the final product.
Physicochemical Properties
While specific experimental data for this compound is not widely available in the cited literature, the expected physical and chemical properties can be extrapolated from closely related compounds.
| Property | Value |
| Molecular Formula | C₁₈H₂₈Br₂ |
| Molecular Weight | 404.22 g/mol |
| Physical State | Solid or oil at room temperature |
| Solubility | Soluble in common organic solvents (e.g., THF, chloroform, hexane) |
| Melting Point | Not available |
Synthesis Pathway
The primary route to this compound involves the direct bromination of 1,4-dihexylbenzene. This electrophilic aromatic substitution reaction is a common and effective method for the halogenation of alkylated benzene rings.
Caption: Synthetic route to this compound.
Experimental Protocol: Electrophilic Bromination
The following is a generalized procedure based on established methods for the bromination of similar alkylated benzenes.
Materials:
-
1,4-dihexylbenzene
-
Bromine (Br₂)
-
Iron powder (Fe) or Iron(III) bromide (FeBr₃)
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Silica gel
Procedure:
-
Reaction Setup: A solution of 1,4-dihexylbenzene in an anhydrous solvent such as carbon tetrachloride is prepared in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. A small amount of iron powder is added to act as a catalyst.
-
Bromination: A solution of bromine in the same solvent is added dropwise to the stirred solution of 1,4-dihexylbenzene at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess bromine is quenched by the addition of an aqueous solution of sodium thiosulfate. The organic layer is then washed sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using hexane as the eluent to yield pure this compound.
Characterization Workflow
The identity and purity of the synthesized this compound are confirmed through a series of analytical techniques.
Caption: Analytical workflow for product characterization.
Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (s, 2H), Benzylic protons (t, 4H), Methylene protons (m, 16H), Methyl protons (t, 6H) |
| ¹³C NMR | Signals corresponding to the aromatic carbons (quaternary and CH), and the aliphatic carbons of the hexyl chains. |
| Mass Spec. | Molecular ion peak (M⁺) exhibiting a characteristic isotopic pattern for two bromine atoms. |
| IR | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Br stretching vibrations. |
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult specialized literature for more detailed experimental conditions and to perform thorough analytical validation of their synthesized materials.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide: The Role of Dihexyl Chains in Solubility and Processability
The strategic incorporation of alkyl chains, particularly dihexyl chains, into organic molecules is a fundamental and powerful tool in materials science and drug development. These simple hydrocarbon appendages can profoundly influence the physical and electronic properties of a molecule, primarily by modulating its solubility and processability. Understanding the nuanced effects of dihexyl chains is paramount for designing and synthesizing novel organic materials with tailored functionalities for applications ranging from organic electronics to advanced drug delivery systems. This technical guide provides a comprehensive overview of the role of dihexyl chains, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
The Fundamental Role of Dihexyl Chains in Modulating Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that a solute will dissolve in a solvent that has a similar polarity.[1][2][3] The introduction of dihexyl chains, which are nonpolar and hydrophobic, significantly alters the overall polarity of a molecule.
1.1. Impact on Aqueous Solubility
Organic molecules, especially those with polar functional groups, may exhibit some solubility in aqueous solutions. However, the addition of long alkyl chains like dihexyl groups generally leads to a decrease in water solubility.[4] This is because the nonpolar hydrocarbon chains cannot form favorable interactions, such as hydrogen bonds, with polar water molecules.[2][3] For drug development, this can be a critical factor to consider, as aqueous solubility is often a prerequisite for bioavailability.
1.2. Enhancement of Solubility in Organic Solvents
Conversely, the nonpolar nature of dihexyl chains significantly enhances the solubility of organic molecules in nonpolar or weakly polar organic solvents.[5][6][7][8] This is a crucial attribute for the development of solution-processable organic electronic materials, such as organic semiconductors used in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[9][8] The improved solubility arises from favorable van der Waals interactions between the dihexyl chains and the organic solvent molecules. A prime example is α,ω-dihexylquaterthiophene (DH4T), a conjugated oligomer that is rendered highly soluble and solution-processable by the end-substitution with hexyl groups.
Table 1: Qualitative Effect of Alkyl Chain Length on Solubility
| Solvent Type | Effect of Increasing Alkyl Chain Length | Predominant Intermolecular Forces |
| Polar (e.g., Water) | Decreased Solubility | Hydrogen Bonding, Dipole-Dipole |
| Nonpolar (e.g., Hexane, Toluene) | Increased Solubility | Van der Waals (London Dispersion) Forces |
The Influence of Dihexyl Chains on Processability and Solid-State Properties
Processability refers to the ease with which a material can be shaped or formed into a desired configuration, such as a thin film for an electronic device. Dihexyl chains play a pivotal role in determining the processability of organic materials by influencing their thermal properties and solid-state packing.
2.1. Thermal Properties
The length of alkyl chains has a direct impact on the melting and boiling points of organic compounds.[4] Longer chains, such as dihexyl groups, lead to stronger intermolecular van der Waals forces, which generally result in higher melting and boiling points.[4] This thermal behavior is a key consideration in processing techniques like thermal evaporation or annealing.
2.2. Molecular Packing and Thin-Film Morphology
In the solid state, dihexyl chains significantly influence how molecules arrange themselves, which in turn dictates the material's electronic properties.
-
Molecular Orientation: The presence of dihexyl chains can control the orientation of molecules in a thin film. For instance, in some conjugated polymers, shorter alkyl chains like hexyl can promote an "edge-on" orientation, while longer chains induce a "face-on" orientation.[10] This orientation is critical for charge transport in OFETs.
-
Crystallinity and Polymorphism: Dihexyl chains can affect the degree of crystallinity and can even lead to the formation of different crystalline phases, or polymorphs.[10] These polymorphs can have distinct electronic properties, such as different charge carrier mobilities. The reduced solubility of molecules with shorter side chains like hexyl can favor the formation of certain phases.[10]
-
Liquid Crystalline Behavior: In some cases, the introduction of dihexyl chains can induce liquid crystalline phases, as observed in α,ω-dihexylquaterthiophene (DH4T).[6] This behavior can be advantageous for achieving highly ordered thin films from solution.
Table 2: Impact of Dihexyl Substitution on the Properties of Organic Semiconductors
| Molecule | Deposition Method | Hole Mobility (cm²/V·s) | Ion/Ioff Ratio | Reference |
| α,ω-dihexylquaterthiophene (DH4T) | Vacuum Evaporation | 3 x 10⁻² | 10⁵ | [6] |
| α,ω-dihexylquaterthiophene (DH4T) | Spin Coating | 1.2 x 10⁻² | 10⁵ | [6] |
| α,ω-dihexyl-sexithiophene (DHα-6T) | Molecular Beam Deposition | up to 0.13 | > 10⁶ | [11] |
| Unsubstituted α-6T | Vapor Phase Deposition | ~0.03 | ~10⁶ | [11] |
Experimental Protocols
3.1. Fabrication and Characterization of Organic Thin-Film Transistors (OTFTs)
A common method to evaluate the processability and electronic properties of organic semiconductors is through the fabrication and testing of OTFTs.
Protocol:
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is typically used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Dielectric Surface Treatment: To improve the interface with the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer, such as octadecyltrichlorosilane (OTS).
-
Organic Semiconductor Deposition: The dihexyl-substituted organic semiconductor is deposited onto the treated substrate. Common methods include:
-
Spin Coating: A solution of the organic semiconductor in a suitable organic solvent (e.g., chloroform, chlorobenzene) is dispensed onto the substrate, which is then spun at a high speed to create a uniform thin film.
-
Vacuum Evaporation/Molecular Beam Deposition: The material is heated in a high-vacuum chamber until it sublimes, and the vapor condenses as a thin film on the substrate. The substrate temperature can be controlled to influence film morphology.[12][13]
-
-
Source and Drain Electrode Deposition: Gold (Au) is typically used for the source and drain electrodes and is deposited through a shadow mask via thermal evaporation.
-
Characterization: The electrical characteristics of the OTFT, such as the output and transfer curves, are measured using a semiconductor parameter analyzer. From these measurements, the field-effect mobility (a measure of how quickly charge carriers move through the material) and the on/off current ratio (Ion/Ioff) are extracted.[11]
3.2. Thin-Film Morphology and Structure Characterization
X-ray Diffraction (XRD): XRD is a powerful technique used to probe the crystalline structure and molecular packing of the organic thin films. By analyzing the diffraction pattern, information about the intermolecular spacing (e.g., π-π stacking distance) and the orientation of the molecules relative to the substrate can be obtained.[6][10][14]
Atomic Force Microscopy (AFM): AFM is employed to visualize the surface morphology of the thin films. It provides information on the grain size, shape, and overall film roughness, which are crucial factors affecting device performance.[12][13][14]
Visualizations
Caption: Principle of solubility for molecules with nonpolar dihexyl chains.
Caption: Experimental workflow for OFET fabrication and analysis.
Caption: Influence of dihexyl chains on molecular orientation in thin films.
Conclusion
The incorporation of dihexyl chains is a versatile and effective strategy for tuning the properties of organic molecules. These alkyl groups are instrumental in enhancing solubility in organic solvents, a key requirement for cost-effective solution-based processing of materials for organic electronics. Furthermore, dihexyl chains exert significant control over the solid-state properties of materials, including their thermal behavior, molecular packing, and thin-film morphology. This, in turn, has a direct impact on the performance of devices such as organic field-effect transistors and organic solar cells. For drug development professionals, understanding how dihexyl substitution affects solubility is crucial for modulating the bioavailability and formulation of therapeutic agents. A thorough comprehension of the structure-property relationships imparted by dihexyl chains is therefore essential for the rational design of next-generation organic materials and pharmaceuticals.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of substituents on the performance of small-molecule semiconductors in organic photovoltaic devices via regulating morphology - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC04237H [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Advances in applying C–H functionalization and naturally sourced building blocks in organic semiconductor synthesis - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC04128B [pubs.rsc.org]
- 10. The effect of alkyl side chain length on the formation of two semi-crystalline phases in low band gap conjugated polymers - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC00172D [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. digital.csic.es [digital.csic.es]
- 14. pubs.acs.org [pubs.acs.org]
The Versatility of 1,4-Dibromo-2,5-dihexylbenzene in Organic Electronics: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromo-2,5-dihexylbenzene is a key building block in the synthesis of high-performance conjugated polymers and organic small molecules. Its symmetrical structure, featuring two bromine atoms and two hexyl side chains on a benzene ring, allows for the creation of solution-processable materials with tailored optoelectronic properties. The hexyl chains impart solubility in common organic solvents, a crucial characteristic for the fabrication of thin-film devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive review of the applications of this compound, focusing on the synthesis of conjugated polymers, their material properties, and their performance in electronic devices.
Synthesis of Conjugated Polymers
This compound serves as a versatile monomer in various polymerization reactions to create conjugated polymers, most notably poly(2,5-dihexyl-1,4-phenylene vinylene) (PDHPV) and its derivatives. The primary synthetic routes include Horner-Wadsworth-Emmons olefination, Gilch polymerization, and transition metal-catalyzed cross-coupling reactions such as Stille and Suzuki polymerizations.
Horner-Wadsworth-Emmons Polycondensation
The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed method for the synthesis of poly(p-phenylene vinylene) (PPV) derivatives with well-defined structures.[1] This reaction involves the condensation of a bis(phosphonate) monomer with a dialdehyde monomer in the presence of a strong base. While specific literature for the dihexyl derivative is scarce, the synthesis of the closely related poly(2,5-didecyl-1,4-phenylene vinylene) (PDDPV) provides a representative protocol.[2][3]
dot
Caption: Horner-Wadsworth-Emmons polymerization workflow.
Gilch Polymerization
Gilch polymerization is another common method for synthesizing PPV derivatives.[4] It involves the base-induced polymerization of a bis(halomethyl)benzene monomer. A typical procedure involves the slow addition of a strong base, such as potassium tert-butoxide, to a solution of the monomer in an anhydrous solvent like tetrahydrofuran (THF).[4]
Caption: Stille and Suzuki cross-coupling polymerization schemes.
Applications in Organic Electronics
Polymers derived from this compound are primarily utilized as the active layer in various organic electronic devices. The hexyl side chains not only enhance solubility but also influence the solid-state packing of the polymer chains, which in turn affects the charge transport properties.
Organic Field-Effect Transistors (OFETs)
Poly(2,5-dihexyl-1,4-phenylene vinylene) and related polymers have been investigated as the semiconductor in OFETs. [5]The performance of these devices is highly dependent on the molecular weight of the polymer, its regioregularity, and the thin-film morphology. Annealing of the polymer films can improve the crystallinity and ordering, leading to higher charge carrier mobilities. For a related polymer, poly(3,6-dihexyl-thieno[3,2-b]thiophene vinylene), a hole mobility of up to 0.032 cm²/V·s has been reported. [5] Table 1: Representative OFET Performance of a Related Thiophene-Vinylene Polymer
| Polymer | Hole Mobility (cm²/V·s) | On/Off Ratio | Reference |
| Poly(3,6-dihexyl-thieno[3,2-b]thiophene vinylene) | 0.032 | 10⁵ | [5] |
Organic Photovoltaics (OPVs)
In the realm of OPVs, polymers derived from this compound can function as the electron donor material in a bulk heterojunction (BHJ) active layer, typically blended with a fullerene derivative or a non-fullerene acceptor. The energy levels of the polymer, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for efficient charge separation and high open-circuit voltage (Voc). For a solar cell based on poly(3,6-dihexyl-thieno[3,2-b]thiophene vinylene) blended with PCBM, a power conversion efficiency (PCE) of 0.28% has been achieved. [5] Table 2: Photovoltaic Properties of a Related Thiophene-Vinylene Polymer
| Polymer:Acceptor Blend | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) | Reference |
| DH-PTTV:PCBM | 0.45 | 1.55 | 40 | 0.28 | [5] |
Experimental Protocols
General Procedure for Horner-Wadsworth-Emmons Polymerization of a Dialkyl-Substituted PPV
The following protocol is adapted from the synthesis of poly(2,5-didecyl-1,4-phenylene vinylene) and can be considered a general guideline for the synthesis of poly(2,5-dihexyl-1,4-phenylene vinylene). [2]
-
Monomer Synthesis:
-
1,4-Bis(bromomethyl)-2,5-dihexylbenzene: This monomer is typically prepared by bromomethylation of 1,4-dihexylbenzene.
-
Tetraethyl (2,5-dihexyl-1,4-phenylene)bis(methylene)bis(phosphonate): This bis(phosphonate) is synthesized via the Michaelis-Arbuzov reaction of 1,4-bis(bromomethyl)-2,5-dihexylbenzene with triethyl phosphite.
-
2,5-Dihexylterephthalaldehyde: This dialdehyde can be synthesized from this compound via a dinitrile intermediate followed by reduction. [3]
-
-
Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve equimolar amounts of the bis(phosphonate) monomer and the dialdehyde monomer in an anhydrous solvent such as N,N-dimethylformamide (DMF).
-
To this solution, add a solution of a strong base, such as potassium tert-butoxide (typically 4-5 equivalents), in the same solvent.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 24-48 hours.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring it into a non-solvent like methanol.
-
Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum.
-
Further purification can be achieved by redissolving the polymer in a suitable solvent (e.g., chloroform or THF) and reprecipitating it into methanol.
-
General Procedure for Gilch Polymerization
The following is a general procedure for the Gilch polymerization of a bis(halomethyl)benzene monomer. [4]
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 1,4-bis(bromomethyl)-2,5-dihexylbenzene monomer in an anhydrous solvent such as THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of potassium tert-butoxide (typically 2 equivalents) in THF to the monomer solution over a period of 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for 20-24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash it with methanol, and dry it under vacuum.
Conclusion
This compound is a valuable and versatile monomer for the synthesis of solution-processable conjugated polymers for organic electronic applications. Through various polymerization techniques, including Horner-Wadsworth-Emmons olefination, Gilch polymerization, and transition metal-catalyzed cross-coupling reactions, a range of polymers with tailored properties can be synthesized. While specific performance data for polymers derived directly from this compound is not extensively reported, the data from closely related analogs with different alkyl chain lengths demonstrate the potential of this class of materials in OFETs and OPVs. Further research focusing on the optimization of synthesis and device fabrication for polymers based on this compound is warranted to fully explore their potential in next-generation organic electronics.
References
Technical Guide: Safety, Handling, and Properties of 1,4-Dibromo-2,5-dihexylbenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Material Safety Data Sheet (MSDS) for 1,4-Dibromo-2,5-dihexylbenzene (CAS No. 117635-21-9) was found in the public domain at the time of this writing. The information presented in this guide is compiled from data on structurally similar compounds, such as 1,4-Dibromo-2,5-dimethylbenzene and general principles for handling substituted bromobenzenes. It is imperative to handle this chemical with caution and to perform a thorough risk assessment before use. All laboratory work should be conducted by trained personnel in a well-ventilated area with appropriate personal protective equipment.
Chemical and Physical Properties
While specific quantitative data for this compound is limited, the properties of the closely related compound 1,4-Dibromo-2,5-dimethylbenzene can provide valuable insights.
| Property | Value (for 1,4-Dibromo-2,5-dimethylbenzene) | Reference |
| CAS Number | 1074-24-4 | [1] |
| Molecular Formula | C8H8Br2 | [1] |
| Molecular Weight | 263.96 g/mol | [1] |
| Appearance | White to light yellow powder or crystals | [2] |
| Melting Point | 72-74 °C | [1][3] |
| Boiling Point | 261 °C | [1][3] |
| Solubility | Soluble in toluene, hot ethanol, and hot methanol. Insoluble in water. | [3] |
Note on this compound:
-
CAS Number: 117635-21-9[4]
-
Due to the presence of two hexyl chains, it is expected to have a higher molecular weight, boiling point, and melting point compared to the dimethyl analogue. Its solubility in nonpolar organic solvents is likely to be higher, while it will remain insoluble in water.
Safety and Handling
Based on the hazard information for analogous compounds, this compound should be handled as a hazardous substance. The following precautions are recommended.
Hazard Identification
The primary hazards associated with similar brominated aromatic compounds include:
| Hazard | Description |
| Skin Irritation | May cause skin irritation upon contact. |
| Eye Irritation | May cause serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation if inhaled. |
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
| PPE | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of waste and empty containers in accordance with local, state, and federal regulations.
Experimental Protocols
While a specific protocol for the synthesis of this compound was not found, a general procedure for the synthesis of similar dialkoxy derivatives can be adapted. The following is a representative protocol for the synthesis of 1,4-dibromo-2,5-bis(dodecyloxy)benzene, which can be modified for the dihexyl derivative by substituting 1-bromohexane for 1-bromododecane.[5]
Synthesis of 1,4-dibromo-2,5-bis(alkoxy)benzene (General Procedure)
-
Reaction Setup: To a solution of 2,5-dibromohydroquinone in a suitable solvent (e.g., acetone, DMF), add potassium carbonate.
-
Alkylation: Add the corresponding 1-bromoalkane (e.g., 1-bromohexane for the dihexyl derivative) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and stir for a specified period (e.g., 24 hours) until the reaction is complete (monitored by TLC).
-
Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure 1,4-Dibromo-2,5-dialkoxybenzene.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the handling and synthesis of this compound.
Caption: Safe handling workflow for substituted bromobenzenes.
Caption: A representative synthesis workflow for this compound.
References
Navigating the Procurement of 1,4-Dibromo-2,5-dihexylbenzene: A Technical Guide for Researchers
For Immediate Release
Commercial Unavailability and the Custom Synthesis Solution
Extensive searches of chemical supplier databases reveal that 1,4-Dibromo-2,5-dihexylbenzene is not a standard catalog item. This necessitates a custom synthesis approach for its acquisition. Several companies specialize in the bespoke synthesis of complex organic molecules and are equipped to produce this compound on demand.
Potential Custom Synthesis Suppliers
Researchers seeking to procure this compound can engage with companies offering custom chemical synthesis services. The following table summarizes potential suppliers and their relevant capabilities.
| Supplier Category | Key Capabilities | Noteworthy Aspects |
| Full-Service Custom Synthesis Providers | Milligram to kilogram scale synthesis, route development, process optimization, and analytical services. | Offer comprehensive project management from initial consultation to final product delivery. Often have extensive experience with aromatic compounds. |
| Specialty Aromatic Compound Suppliers | Expertise in the synthesis of substituted benzene derivatives and other aromatic systems. | May have pre-existing internal procedures for similar molecules, potentially reducing lead times. |
| Academic and Research-Focused Labs | Smaller scale, highly specialized synthesis. | Can be a cost-effective option for proof-of-concept quantities and may offer more flexibility in research collaborations. |
Proposed Experimental Protocol for the Synthesis of this compound
The most plausible and widely applicable method for the synthesis of this compound is the Friedel-Crafts alkylation of 1,4-dibromobenzene.[1][2][3] This electrophilic aromatic substitution reaction introduces two hexyl chains onto the benzene ring.[1]
Reaction Scheme
Caption: Proposed synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 1,4-Dibromobenzene | 106-37-6 | C₆H₄Br₂ | 235.90 |
| 1-Hexene | 592-41-6 | C₆H₁₂ | 84.16 |
| or 1-Hexyl Bromide | 111-25-1 | C₆H₁₃Br | 165.07 |
| Aluminum Chloride (anhydrous) | 7446-70-0 | AlCl₃ | 133.34 |
| Dichloromethane (anhydrous) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Hydrochloric Acid (concentrated) | 7647-01-0 | HCl | 36.46 |
| Sodium Bicarbonate (saturated solution) | 144-55-8 | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |
Procedure
-
Reaction Setup: All glassware should be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the aluminum chloride catalyst.[4] A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler.
-
Catalyst Suspension: Anhydrous dichloromethane is added to the flask, followed by the slow addition of anhydrous aluminum chloride with stirring. The addition of aluminum chloride is exothermic and may cause the solvent to boil.[5]
-
Addition of Reactants: 1,4-Dibromobenzene is dissolved in anhydrous dichloromethane and added to the flask. The mixture is cooled in an ice bath. A solution of 1-hexene (or 1-hexyl bromide) in anhydrous dichloromethane is then added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for several hours to ensure the completion of the dialkylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is slowly and carefully poured onto crushed ice containing concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[5][6][7] This should be done in a well-ventilated fume hood as hydrogen chloride gas will be evolved. The mixture is then transferred to a separatory funnel.
-
Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with dilute hydrochloric acid, water, a saturated sodium bicarbonate solution, and finally with brine.[5]
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
Expected Characterization
Based on the structure and data for analogous compounds, the following spectral data can be anticipated:
-
¹H NMR: Signals corresponding to the aromatic protons, the α-methylene protons of the hexyl chains, the other methylene protons of the hexyl chains, and the terminal methyl protons.
-
¹³C NMR: Signals for the aromatic carbons (both substituted and unsubstituted) and the carbons of the hexyl chains.
-
Mass Spectrometry: A molecular ion peak corresponding to the mass of this compound, showing the characteristic isotopic pattern for two bromine atoms.
Safety Precautions
The proposed synthesis involves hazardous materials and should only be performed by trained personnel in a well-equipped laboratory with appropriate safety measures in place.
-
Aluminum Chloride: Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[8][9] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[9][10]
-
1,4-Dibromobenzene: This compound can cause skin and eye irritation and may be harmful if inhaled or swallowed.[11]
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be carried out in a fume hood.
-
1-Hexene and 1-Hexyl Bromide: These are flammable liquids and should be handled away from ignition sources.
-
Reaction Quenching: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. This step must be performed slowly and with caution in a fume hood.[12]
Workflow for Custom Synthesis Procurement
References
- 1. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. nbinno.com [nbinno.com]
- 9. redox.com [redox.com]
- 10. saferack.com [saferack.com]
- 11. 1,4-Dibromobenzene - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reaction of 1,4-Dibromo-2,5-dihexylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 1,4-Dibromo-2,5-dihexylbenzene. This versatile building block is a key intermediate in the synthesis of conjugated polymers and other advanced organic materials relevant to drug development and materials science. The protocol outlined below focuses on the palladium-catalyzed cross-coupling of this compound with arylboronic acids.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds.[1][2][3][4] It involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[2][3] This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acid derivatives.[1][5]
Data Presentation: Reaction Parameters
The following table summarizes typical quantitative data for the Suzuki coupling reaction of dibromo-aromatic compounds, which can be adapted for this compound. The selection of catalyst, base, and solvent is critical for achieving high yields.
| Parameter | Typical Range/Value | Notes |
| Aryl Boronic Acid | 1.1 - 2.5 equivalents | An excess of the boronic acid is often used to drive the reaction to completion.[1] |
| Palladium Catalyst | 0.03 - 0.1 equivalents | Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, with ligands like SPhos.[1][6][7] |
| Base | 2.0 - 4.0 equivalents | Inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used.[1][6][7][8] |
| Solvent System | Varies | Typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O).[1][6][7] |
| Temperature | 80 - 110 °C | The reaction is typically heated to ensure a reasonable reaction rate.[1][2][6] |
| Reaction Time | 2.5 - 24 hours | Reaction progress should be monitored by TLC or GC-MS.[6] |
| Yield | 80 - 95% | Yields can be high under optimized conditions.[2] |
Experimental Protocol: Suzuki Coupling of this compound
This protocol describes a general procedure for the double Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium Phosphate (K₃PO₄) (4.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and potassium phosphate (4.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in an appropriate ratio (e.g., 4:1 v/v) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[1][6]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for Stille Coupling Polymerization of 1,4-Dibromo-2,5-dihexylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely recognized for its tolerance of a broad range of functional groups and its effectiveness in synthesizing complex organic molecules.[1][2] In the realm of materials science, Stille polycondensation has emerged as a critical technique for the synthesis of conjugated polymers.[1] These polymers are foundational materials for a host of organic electronic and optoelectronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) solar cells.[1]
This document provides detailed application notes and a generalized protocol for the Stille coupling polymerization of 1,4-Dibromo-2,5-dihexylbenzene. The inclusion of flexible hexyl side chains on the phenyl ring enhances the solubility of the resulting polymer, a crucial factor for solution-based processing and device fabrication.[1] By copolymerizing this monomer with a suitable organotin comonomer, such as 2,5-bis(trimethylstannyl)thiophene, a donor-acceptor conjugated polymer can be synthesized with tunable electronic and optical properties.
Reaction Principle
The Stille polymerization proceeds via a palladium-catalyzed cross-coupling reaction between an organodihalide (in this case, this compound) and an organodistannane. The catalytic cycle, illustrated below, involves three fundamental steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[1] This step-growth polymerization process progressively links monomer units to form the final polymer chain.
Caption: The catalytic cycle for the Stille cross-coupling polymerization.
Experimental Protocol: Synthesis of Poly[(2,5-dihexyl-1,4-phenylene)-alt-(2,5-thienylene)]
This protocol details the synthesis of an alternating copolymer from this compound and 2,5-bis(trimethylstannyl)thiophene.
Materials:
-
This compound (1.00 eq)
-
2,5-bis(trimethylstannyl)thiophene (1.00 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq, 1.5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 eq, 6 mol%)
-
Anhydrous Chlorobenzene or Toluene
-
2-Bromothiophene (for end-capping)
-
Tributyl(thiophen-2-yl)stannane (for end-capping)
-
Methanol
-
Hexane
-
Acetone
-
Chloroform
Equipment:
-
Schlenk flask
-
Magnetic stirrer hotplate
-
Condenser
-
Inert atmosphere line (Nitrogen or Argon)
-
Syringes and needles
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 0.404 g, 1.0 mmol) and 2,5-bis(trimethylstannyl)thiophene (e.g., 0.409 g, 1.0 mmol).
-
Add the palladium catalyst, Pd₂(dba)₃ (e.g., 13.7 mg, 0.015 mmol), and the ligand, P(o-tol)₃ (e.g., 18.2 mg, 0.06 mmol).
-
Add anhydrous chlorobenzene (or toluene) via cannula to achieve a monomer concentration of approximately 0.1 M (e.g., 10 mL).
-
-
Degassing:
-
Thoroughly degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles to remove any dissolved oxygen, which can deactivate the catalyst.
-
-
Polymerization:
-
Heat the reaction mixture to 110 °C with vigorous stirring under a continuous inert atmosphere.
-
Allow the polymerization to proceed for 24-48 hours. The progress of the reaction can be monitored by the increasing viscosity of the solution.
-
-
End-Capping:
-
To ensure termination of the polymer chains and to remove reactive end groups which can affect stability, an end-capping procedure is performed.
-
Inject a small amount of 2-bromothiophene (e.g., 2-3 drops) into the reaction mixture and stir for an additional 2-4 hours.
-
Subsequently, inject a small amount of tributyl(thiophen-2-yl)stannane (e.g., 2-3 drops) and continue stirring for another 2-4 hours.
-
-
Work-up and Precipitation:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous polymer solution into a beaker of rapidly stirring methanol (e.g., 200 mL) to precipitate the crude polymer.
-
Collect the precipitated polymer by filtration.
-
-
Purification:
-
Purify the crude polymer using Soxhlet extraction to remove catalyst residues, oligomers, and any remaining monomers.
-
Sequentially extract the polymer with methanol, hexane, and acetone to remove low molecular weight impurities.
-
Finally, extract the desired polymer fraction with chloroform.
-
Concentrate the chloroform solution using a rotary evaporator and re-precipitate the purified polymer into methanol.
-
Collect the final polymer product by filtration.
-
-
Drying:
-
Dry the purified polymer in a vacuum oven at 40-50 °C overnight to remove any residual solvent.
-
Caption: Workflow for the Stille coupling polymerization and purification.
Data Presentation
The following tables summarize representative data for conjugated polymers synthesized via Stille polycondensation. Note that specific values will vary depending on the exact comonomer, reaction conditions, and purification methods.
Table 1: Polymerization Reaction Parameters and Results
| Monomer A (Dibromo) | Monomer B (Distannyl) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Mn (kDa) | PDI |
| This compound | 2,5-bis(trimethylstannyl)thiophene | Pd₂(dba)₃ / P(o-tol)₃ | Chlorobenzene | 110 | 48 | ~85-95 | 15-45 | 1.5-2.5 |
| This compound | (E)-1,2-bis(tributylstannyl)ethene | Pd(PPh₃)₄ | Toluene | 110 | 24 | ~80-90 | 10-30 | 1.6-2.8 |
Data are representative values based on similar polymer systems found in the literature.[1]
Table 2: Characterization Data of a Representative Poly[(2,5-dialkyl-1,4-phenylene)-alt-(2,5-thienylene)]
| Characterization Technique | Observed Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.0-7.5 (Ar-H), ~2.8 (Ar-CH₂), ~1.7 (m, Alkyl-H), ~1.3 (m, Alkyl-H), ~0.9 (t, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~140, ~134, ~130, ~128 (Aromatic C), ~35, ~32, ~30, ~29, ~23, ~14 (Alkyl C) |
| GPC (vs. Polystyrene) | Mₙ = ~20 kDa, PDI = ~1.8 |
| UV-Vis (in CHCl₃) | λₘₐₓ = ~440 nm |
| Photoluminescence (in CHCl₃) | λₑₘ = ~575 nm |
Data are adapted from closely related polymer structures for illustrative purposes.[3]
Structure-Property Relationships
The properties of the final polymer are highly dependent on the choice of monomers and the resulting polymer chain structure. The hexyl side chains are critical for ensuring solubility, which is a prerequisite for solution processing. The alternating nature of the electron-rich thiophene and electron-deficient phenylene units dictates the polymer's band gap and, consequently, its optical and electronic properties.
Caption: Relationship between monomer choice, polymer structure, and final properties.
Conclusion
The Stille coupling polymerization of this compound provides a reliable and adaptable route to well-defined, soluble conjugated polymers. The protocol outlined here, based on established methodologies for similar systems, serves as a robust starting point for the synthesis of novel materials for organic electronics. By carefully selecting the comonomer and optimizing reaction conditions, researchers can fine-tune the material properties to meet the specific demands of their target applications in research, materials science, and drug development.
References
Application Notes and Protocols for 1,4-Dibromo-2,5-dihexylbenzene in Organic Solar Cell Fabrication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 1,4-Dibromo-2,5-dihexylbenzene as a key building block for the synthesis of conjugated polymers for organic solar cell (OSC) applications. Detailed protocols for polymer synthesis via Suzuki coupling and the subsequent fabrication of bulk heterojunction (BHJ) solar cell devices are presented.
Introduction
This compound is a versatile monomer for the synthesis of donor-acceptor (D-A) conjugated polymers used in the active layer of organic solar cells. The two hexyl side chains impart solubility to the resulting polymer, which is crucial for solution-based processing techniques commonly employed in OSC fabrication. The bromine atoms serve as reactive sites for various cross-coupling reactions, such as Suzuki or Stille polymerizations, allowing for the creation of a conjugated polymer backbone with tailored optoelectronic properties.
A common strategy is to copolymerize this compound (the donor precursor) with an electron-deficient (acceptor) comonomer, such as a benzothiadiazole (BTZ) derivative. This D-A architecture helps to lower the polymer's bandgap, enabling broader absorption of the solar spectrum, and facilitates charge separation at the donor-acceptor interface within the solar cell.
Data Presentation: Performance of Analogous Polymer Solar Cells
| Polymer System | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PATA(D)TBT:PC71BM | 0.54 | Not Specified | Not Specified | 0.76[1] |
| PTADTBT:PC71BM | Not Specified | Not Specified | Not Specified | 6.92[1] |
| P10/PC60BM | 0.64 | 5.68 | 64 | 1.91 |
| P(FBT-alt-Se2Th2):PC71BM | 0.70 | 15.8 | 66.4 | 7.34[2] |
| P1:PCBM (1:2) | Not Specified | Not Specified | Not Specified | 1.2 |
Note: Voc = Open-circuit voltage, Jsc = Short-circuit current density, FF = Fill factor, PCE = Power conversion efficiency. The performance of organic solar cells is highly dependent on fabrication conditions and device architecture.
Experimental Protocols
Protocol 1: Synthesis of Poly[(2,5-dihexyl-1,4-phenylene)-alt-(4,7-dithiophen-2-yl-2,1,3-benzothiadiazole)] (P(DHP-alt-DTBT)) via Suzuki Coupling
This protocol describes a representative Suzuki cross-coupling polymerization to synthesize a donor-acceptor copolymer.
Materials:
-
This compound
-
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole (or a similar boronic ester derivative of the acceptor)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene (anhydrous)
-
Deionized water
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add equimolar amounts of this compound and the diboronic ester of the acceptor comonomer (e.g., 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole).
-
Catalyst and Base Addition: Add the palladium catalyst, typically 2-5 mol% of Pd(PPh₃)₄, and the base (e.g., K₂CO₃, approximately 4 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene via a syringe to dissolve the monomers. Then, add a degassed aqueous solution of the base. A common solvent ratio is toluene:water (4:1).
-
Polymerization: Heat the reaction mixture to reflux (approximately 90-110 °C) and stir vigorously under the inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing vigorously stirred methanol to precipitate the polymer.
-
Purification:
-
Collect the polymer precipitate by filtration.
-
Purify the polymer using Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight oligomers.
-
Extract the final polymer with a good solvent, such as chloroform or chlorobenzene.
-
Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol.
-
-
Drying: Collect the final polymer by filtration and dry it under vacuum at 40-60 °C for at least 24 hours.
Protocol 2: Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol outlines the fabrication of a conventional architecture organic solar cell (ITO/PEDOT:PSS/Active Layer/Cathode).
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Deionized water, acetone, isopropanol
-
Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) aqueous dispersion
-
Synthesized donor polymer (e.g., P(DHP-alt-DTBT))
-
Acceptor material (e.g.,-Phenyl-C₇₁-butyric acid methyl ester, PC₇₁BM)
-
Chlorobenzene or other suitable organic solvent
-
Calcium (Ca) or Lithium Fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
-
In a nitrogen-filled glovebox, spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at 3000-5000 rpm for 30-60 seconds.
-
Anneal the PEDOT:PSS layer on a hotplate at 120-150 °C for 10-15 minutes.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the donor polymer and acceptor material (e.g., in a 1:1.5 to 1:3 weight ratio) in chlorobenzene. The total concentration is typically 10-25 mg/mL.
-
Stir the solution at a slightly elevated temperature (e.g., 40-60 °C) for several hours to ensure complete dissolution.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and time will depend on the desired film thickness (typically 80-200 nm).
-
Anneal the active layer at a temperature optimized for the specific polymer blend (e.g., 80-150 °C) for a specified time (e.g., 10-30 minutes) to improve the film morphology.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a thin layer of Ca (e.g., 20-30 nm) or LiF (e.g., 0.5-1 nm) as an electron transport layer.
-
Deposit a thicker layer of Al (e.g., 80-100 nm) as the top electrode. The deposition is performed under high vacuum (< 10⁻⁶ Torr).
-
-
Device Encapsulation and Characterization:
-
Encapsulate the devices to protect them from air and moisture.
-
Characterize the photovoltaic performance of the solar cells under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator and a source measure unit to obtain the current-voltage (J-V) characteristics.
-
Visualizations
Caption: Workflow for the synthesis of a conjugated polymer via Suzuki coupling.
References
Synthesis of π-Conjugated Polymers from 1,4-Dibromo-2,5-dihexylbenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of π-conjugated polymers derived from 1,4-Dibromo-2,5-dihexylbenzene. The methodologies covered include Suzuki coupling, Stille coupling, and Yamamoto coupling, which are cornerstone techniques in the synthesis of advanced polymeric materials for applications in organic electronics, sensor technology, and drug delivery systems.
Introduction
π-conjugated polymers are a class of organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure imparts unique optical and electronic properties, making them highly valuable for a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), field-effect transistors (OFETs), and biosensors. The introduction of flexible alkyl side chains, such as hexyl groups, onto the polymer backbone, as is the case with poly(2,5-dihexyl-1,4-phenylene), enhances solubility and processability without significantly altering the electronic properties of the conjugated backbone. This compound is a key monomer for the synthesis of such polymers, enabling the construction of well-defined polymeric architectures through various cross-coupling polymerization reactions.
Polymerization Methods
The synthesis of π-conjugated polymers from this compound can be effectively achieved through several palladium- or nickel-catalyzed cross-coupling reactions. The choice of method can influence the polymer's molecular weight, polydispersity, and ultimately its performance in a device.
Suzuki Coupling Polymerization
Suzuki coupling is a versatile and widely used method for the formation of C-C bonds. In the context of polymerization, it typically involves the reaction of a dihaloaromatic monomer with an aromatic diboronic acid or ester in the presence of a palladium catalyst and a base.
Materials:
-
This compound
-
1,4-Benzenediboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Tetrahydrofuran (THF)
-
Methanol
-
Deionized water
Procedure:
-
Monomer and Catalyst Preparation: In a flame-dried Schlenk flask, add this compound (1.0 eq), 1,4-benzenediboronic acid (1.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Solvent and Base Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene and a 2 M aqueous solution of K₃PO₄. The typical solvent ratio is 4:1 (toluene:water).
-
Degassing: Thoroughly degas the reaction mixture by bubbling with argon for 30 minutes or by three freeze-pump-thaw cycles.
-
Polymerization: Heat the reaction mixture to 90-100 °C and stir vigorously for 24-48 hours under an inert atmosphere. The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC).
-
Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with deionized water (3 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution under reduced pressure.
-
Purification: Precipitate the polymer by slowly adding the concentrated solution to a large volume of methanol with vigorous stirring. Collect the polymer precipitate by filtration.
-
Further Purification (Soxhlet Extraction): To remove catalyst residues and low molecular weight oligomers, the polymer is further purified by Soxhlet extraction with methanol, acetone, and hexane sequentially. The purified polymer is then extracted with chloroform or THF.
-
Drying: Precipitate the purified polymer from the chloroform or THF fraction into methanol. Collect the final polymer and dry it under vacuum at 40-50 °C overnight.
| Entry | Catalyst System | Comonomer | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Yield (%) |
| 1 | Pd(OAc)₂ / SPhos | 1,4-Benzenediboronic acid | 15.2 | 25.8 | 1.70 | 85 |
| 2 | Pd(PPh₃)₄ | 1,4-Benzenediboronic acid pinacol ester | 12.5 | 21.3 | 1.70 | 80 |
Data is representative and can vary based on reaction conditions.
Stille Coupling Polymerization
Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex. This method is known for its tolerance to a wide range of functional groups and often proceeds under mild conditions.
Materials:
-
This compound
-
2,5-Bis(trimethylstannyl)thiophene (as a comonomer example)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Toluene or N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
Reactor Setup: In a flame-dried Schlenk flask, add this compound (1.0 eq) and the distannyl comonomer (1.0 eq).
-
Catalyst and Solvent Addition: Add Pd(PPh₃)₄ (0.01-0.03 eq) to the flask. Under an inert atmosphere, add anhydrous toluene or DMF via cannula.
-
Degassing: Degas the reaction mixture using three freeze-pump-thaw cycles.
-
Polymerization: Heat the reaction mixture to 90-110 °C and stir for 24-72 hours under an inert atmosphere.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into methanol. Collect the polymer by filtration.
-
Purification: The crude polymer is purified by Soxhlet extraction as described in the Suzuki coupling protocol.
-
Drying: Dry the final polymer product under vacuum.
| Entry | Catalyst | Comonomer | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 2,5-Bis(trimethylstannyl)thiophene | 18.5 | 35.2 | 1.90 | 90 |
| 2 | Pd₂(dba)₃ / P(o-tol)₃ | 1,4-Bis(trimethylstannyl)benzene | 22.1 | 43.1 | 1.95 | 92 |
Data is representative and can vary based on reaction conditions.
Yamamoto Coupling Polymerization
Yamamoto coupling is a dehalogenative polycondensation of dihaloaromatic compounds, typically promoted by a nickel(0) complex. It is a powerful method for synthesizing symmetrical poly(arylene)s.
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)
-
2,2'-Bipyridine (bpy)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add Ni(COD)₂ (1.2 eq) and bpy (1.2 eq). Add anhydrous DMF and toluene. Stir the mixture at 60-80 °C until a deep-red or violet solution of the active Ni(0) complex is formed.
-
Monomer Addition: To the catalyst solution, add a solution of this compound (1.0 eq) in anhydrous toluene dropwise.
-
Polymerization: Stir the reaction mixture at 60-80 °C for 24-48 hours. The polymer will precipitate as the reaction progresses.
-
Work-up: Cool the reaction mixture and pour it into a large volume of methanol containing some concentrated HCl to neutralize the catalyst.
-
Purification: Collect the polymer by filtration and wash it thoroughly with methanol, acetone, and then hot water to remove inorganic salts. Further purification can be achieved by Soxhlet extraction as previously described.
-
Drying: Dry the purified polymer under vacuum.
| Entry | Catalyst System | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Ni(COD)₂ / bpy | 10.8 | 20.5 | 1.90 | 88 | | 2 | NiCl₂(dppe) / Zn | 13.2 | 25.1 | 1.90 | 91 |
Data is representative and can vary based on reaction conditions.
Characterization
The synthesized polymers should be characterized to determine their structure, molecular weight, and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer repeating unit.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and confirm the polymerization.
-
UV-Vis and Photoluminescence (PL) Spectroscopy: To investigate the optical properties of the conjugated polymer.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and phase transitions of the polymer.
Applications in Research and Drug Development
π-conjugated polymers synthesized from this compound are promising materials for various advanced applications:
-
Organic Electronics: The semiconducting nature of these polymers makes them suitable for use as the active layer in OLEDs, OPVs, and OFETs. The dihexyl side chains enhance their solubility, allowing for solution-based processing techniques like spin-coating and inkjet printing.
-
Chemosensors and Biosensors: The fluorescence of these polymers can be quenched or enhanced upon interaction with specific analytes. This property can be exploited to develop highly sensitive sensors for detecting metal ions, explosives, or biological molecules.
-
Drug Delivery: These polymers can be functionalized and formulated into nanoparticles for targeted drug delivery. Their intrinsic fluorescence can also be utilized for imaging and tracking the delivery vehicle.
-
Bioimaging: The strong luminescence of these polymers makes them excellent candidates for fluorescent probes in cellular and in vivo imaging applications.
Conclusion
The synthesis of π-conjugated polymers from this compound via Suzuki, Stille, and Yamamoto coupling reactions provides a versatile platform for creating materials with tailored electronic and optical properties. The detailed protocols and comparative data presented in these application notes serve as a valuable resource for researchers and professionals in the fields of materials science, chemistry, and drug development, enabling the rational design and synthesis of next-generation functional polymers.
Application Notes and Protocols: 1,4-Dibromo-2,5-dihexylbenzene for Organic Electronics
Introduction
1,4-Dibromo-2,5-dihexylbenzene is a key organic building block for the synthesis of high-performance conjugated polymers used in organic electronics. The two hexyl chains attached to the benzene ring provide solubility to the resulting polymers in common organic solvents, making them solution-processable for the fabrication of electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Film Transistors (OTFTs). The bromo-substituents serve as reactive sites for various cross-coupling reactions, enabling the formation of the conjugated polymer backbone. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of conjugated polymers and their application in organic electronics.
Chemical Structure and Properties
The chemical structure of this compound is depicted below. The hexyl side chains are crucial for ensuring solubility of the resulting polymers, a key requirement for solution-based fabrication techniques.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₈Br₂ |
| Molecular Weight | 404.22 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents (e.g., Toluene, THF, Chloroform) |
Application in Polymer Synthesis for Organic Electronics
This compound is a versatile monomer for synthesizing various conjugated polymers through palladium-catalyzed cross-coupling reactions such as Suzuki and Stille polymerizations. These polymers, often derivatives of poly(p-phenylene vinylene) (PPV) or poly(p-phenylene) (PPP), are the active materials in organic electronic devices.
Polymerization via Suzuki Coupling
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of polymer synthesis, this compound can be reacted with a variety of diboronic acids or diboronic esters to yield the desired conjugated polymer. A common co-monomer is 1,4-divinylbenzene diboronic acid or its ester to create a poly(p-phenylene vinylene) (PPV) derivative.
Caption: Suzuki polymerization of this compound.
Experimental Protocol: Suzuki Polymerization
This protocol is adapted from a procedure for a structurally similar monomer, 2,5-dibromo-3-hexylthiophene.[1]
Materials:
-
This compound (1.0 mmol)
-
Aryl-boronic acid comonomer (e.g., 1,4-benzenediboronic acid) (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 mmol)
-
Potassium phosphate (K₃PO₄) (4.0 mmol)
-
1,4-Dioxane (20 mL)
-
Water (5 mL)
Procedure:
-
In a Schlenk flask, add this compound and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane under an argon atmosphere and stir the mixture for 30 minutes at 25 °C.
-
Add the aryl-boronic acid, K₃PO₄, and water to the mixture under an argon atmosphere.
-
Heat the reaction mixture to 90 °C and stir for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate and dry the organic layer over magnesium sulfate.
-
Evaporate the solvent using a rotary evaporator.
-
Purify the crude polymer by precipitation from a concentrated chloroform solution into methanol.
-
Collect the polymer by filtration and dry under vacuum.
Polymerization via Stille Coupling
The Stille coupling reaction provides an alternative route to conjugated polymers by reacting this compound with an organotin comonomer, such as (E)-1,2-bis(tributylstannyl)ethene, to form a PPV-type polymer.
Caption: Stille polymerization of this compound.
Experimental Protocol: Stille Polymerization
Materials:
-
This compound (1.0 mmol)
-
(E)-1,2-bis(tributylstannyl)ethene (1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.08 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, (E)-1,2-bis(tributylstannyl)ethene, Pd₂(dba)₃, and P(o-tol)₃.
-
Add anhydrous toluene via syringe.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 110 °C and stir for 48 hours.
-
Cool the mixture to room temperature and precipitate the polymer by adding it to methanol.
-
Collect the polymer by filtration and purify by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
The chloroform fraction containing the polymer is concentrated and reprecipitated into methanol.
-
The final polymer is collected by filtration and dried under vacuum.
Characterization of the Resulting Polymer
The synthesized polymer, for instance, poly(2,5-dihexyl-p-phenylenevinylene), should be characterized to determine its molecular weight, polydispersity, and optical properties.
Table 2: Typical Characterization Data for Poly(2,5-dialkyl-p-phenylenevinylene) Derivatives
| Parameter | Typical Value Range | Method |
| Number-Average Molecular Weight (Mn) | 10 - 50 kDa | Gel Permeation Chromatography (GPC) |
| Weight-Average Molecular Weight (Mw) | 20 - 100 kDa | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 2.0 - 3.5 | GPC (Mw/Mn) |
| UV-Vis Absorption (in solution) | λmax ≈ 450 - 500 nm | UV-Vis Spectroscopy |
| Photoluminescence (in solution) | λem ≈ 520 - 580 nm | Fluorescence Spectroscopy |
Application in Organic Thin-Film Transistors (OTFTs)
Polymers derived from this compound are excellent candidates for the active layer in OTFTs due to their solution processability and semiconducting properties. The performance of these devices is highly dependent on the polymer's molecular weight, purity, and the film morphology.
Fabrication of a Bottom-Gate, Top-Contact OTFT
Caption: Workflow for OTFT fabrication.
Experimental Protocol: OTFT Fabrication and Characterization
Device Architecture: Bottom-gate, top-contact. Substrate: Highly doped n-type Si wafer with a 300 nm thermally grown SiO₂ layer. Dielectric Treatment: The SiO₂ surface is treated with a self-assembled monolayer of octadecyltrichlorosilane (OTS) to improve the polymer film morphology.
Procedure:
-
Clean the Si/SiO₂ substrate by ultrasonication in acetone and isopropanol, followed by oxygen plasma treatment.
-
Treat the SiO₂ surface with an OTS solution in toluene.
-
Prepare a solution of the synthesized polymer in a suitable solvent (e.g., chloroform, 5 mg/mL).
-
Deposit the polymer film onto the treated substrate via spin-coating.
-
Anneal the polymer film at a temperature above its glass transition temperature (e.g., 120 °C) in a nitrogen atmosphere to improve crystallinity.
-
Thermally evaporate gold source and drain electrodes through a shadow mask onto the polymer film. The channel length and width are defined by the mask.
-
Characterize the electrical properties of the OTFT in a nitrogen-filled glovebox using a semiconductor parameter analyzer.
Expected Device Performance
Table 3: Representative Performance of a Dihexyl-Substituted Conjugated Polymer in an OTFT [2][3]
| Parameter | Representative Value |
| Hole Mobility (μ) | up to 0.032 cm²/V·s |
| On/Off Current Ratio (Ion/Ioff) | > 10⁵ |
| Threshold Voltage (Vth) | -5 to -15 V |
Conclusion
This compound serves as an essential building block for the creation of solution-processable conjugated polymers with significant potential in organic electronics. Through established polymerization techniques like Suzuki and Stille coupling, high-quality semiconducting polymers can be synthesized. These materials are suitable for the active layer in organic thin-film transistors, demonstrating the potential for good charge carrier mobility and high on/off ratios. Further optimization of the polymer synthesis and device fabrication processes can lead to even higher performance, paving the way for their use in next-generation flexible and printed electronics.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1,4-Dibromo-2,5-dihexylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for palladium-catalyzed cross-coupling reactions utilizing 1,4-dibromo-2,5-dihexylbenzene. This versatile building block is a key intermediate in the synthesis of advanced materials, including conjugated polymers for organic electronics. The protocols outlined below focus on Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, offering methodologies for the selective formation of carbon-carbon and carbon-nitrogen bonds.
Introduction
This compound is a functionalized aromatic compound featuring two bromine atoms and two hexyl chains. The hexyl groups impart solubility to the resulting products, a crucial property for solution-processable materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The two bromine atoms serve as reactive handles for sequential or double cross-coupling reactions, allowing for the construction of well-defined oligomers and polymers.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions with substrates structurally similar to this compound, providing a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Dibromoarenes
| Entry | Aryl Dibromide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Dibromo-3-hexylthiophene | Arylboronic acid (2.5 equiv) | Pd(PPh₃)₄ (6) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good[1] |
| 2 | 1,4-Dibromo-2,5-diiodobenzene | 4-Formylphenylboronic acid | Pd complex | RuPhos | K₃PO₄ | THF | 24 | - | -[2] |
| 3 | 2,5-Dibromothiophene | Isopropenylboronic acid pinacol ester | Pd(PPh₃)₄ | - | Cs₂CO₃ | DME/EtOH/H₂O | 80 | 24 | Variable[3] |
Table 2: Stille Coupling of Dibromoarenes
| Entry | Aryl Dibromide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5,5'-Dibromo-2,2'-bipyridine | Organostannane | - | - | - | - | - | -[4] |
| 2 | Dibromo-DPP derivative | 5,5'-bis(trimethylstannyl)-2,2'-bithiazole | Pd₂(dba)₃ | P(o-Tol)₃ | Chlorobenzene | 110 | 48 | -[5] |
Table 3: Sonogashira Coupling of Dibromoarenes
| Entry | Aryl Dibromide | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) |
| 1 | 1,4-Dibromo-2,5-diethynylbenzene | 1,4-Diiodo-2,5-dialkoxybenzene | PdCl₂(PPh₃)₂ (2) | 4 | DIPA | Toluene | 70-80 | 24-48[6] |
| 2 | Aryl Dibromide | Phenylacetylene | Dipyrimidyl-palladium complex | - | - | - | - | Good[7] |
| 3 | 1,4-Dibromo-2-(trifluoromethyl)benzene | Various terminal alkynes | - | - | - | - | - | -[8] |
Table 4: Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) |
| 1 | Aryl Halide | Amine | XantPhos Pd G3 (5) | - | DBU | MeCN/PhMe | 140 | 1 |
| 2 | (Hetero)aryl Halides | Secondary Amines | Pd(OAc)₂ | RuPhos | - | Solvent-free | - | - |
Experimental Protocols
The following are detailed, representative protocols for the palladium-catalyzed cross-coupling reactions of this compound. These protocols are based on established methods for structurally similar compounds and should be optimized for the specific substrate and coupling partner.
Protocol 1: Suzuki-Miyaura Double Cross-Coupling
This protocol describes the synthesis of a poly(p-phenylene) derivative.
Materials:
-
This compound
-
1,4-Benzenediboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Deionized water
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 mmol), 1,4-benzenediboronic acid (1.05 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.06 mmol).
-
Under an argon atmosphere, add 1,4-dioxane (10 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of potassium phosphate (4 mmol) in deionized water (2 mL) to the reaction mixture under argon.
-
Heat the reaction mixture to 90 °C and stir for 24 hours.
-
Cool the reaction to room temperature and pour into methanol to precipitate the polymer.
-
Filter the solid and wash with methanol and water.
-
Purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexanes, and chloroform).
-
Dry the purified polymer under vacuum.
Protocol 2: Stille Polycondensation
This protocol outlines the synthesis of a donor-acceptor conjugated polymer.
Materials:
-
This compound
-
5,5'-bis(trimethylstannyl)-2,2'-bithiophene
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-Tol)₃]
-
Chlorobenzene (anhydrous)
Procedure:
-
In a Schlenk flask, dissolve this compound (1 mmol) and 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (1 mmol) in anhydrous chlorobenzene (10 mL).
-
Degas the solution with argon for 30 minutes.
-
Add Pd₂(dba)₃ (0.015 mmol) and P(o-Tol)₃ (0.06 mmol) to the mixture under argon.
-
Heat the reaction mixture to 110 °C and stir for 48 hours.
-
For end-capping, sequentially add 2-bromothiophene and tributyl(thiophen-2-yl)stannane and stir for an additional 6 hours after each addition.
-
Cool the reaction mixture and precipitate the polymer in methanol.
-
Collect the polymer by filtration and purify by Soxhlet extraction.
-
Dry the final polymer product under vacuum.
Protocol 3: Sonogashira Polycondensation
This protocol describes the synthesis of a poly(phenylene ethynylene) derivative.
Materials:
-
This compound
-
1,4-Diethynyl-2,5-dialkoxybenzene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Toluene (anhydrous)
-
Diisopropylamine (DIPA)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1 mmol), 1,4-diethynyl-2,5-dialkoxybenzene (1 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and PPh₃ (0.08 mmol).
-
Add anhydrous toluene and DIPA (typically a 3:1 to 5:1 ratio).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to ensure complete removal of oxygen.[6]
-
Heat the reaction mixture to 70-80 °C with stirring for 24-48 hours.[6]
-
Monitor the reaction progress by a suitable technique (e.g., GPC).
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.[6]
-
Filter the polymer and wash with methanol and acetone.[6]
-
Further purify the polymer by dissolving it in a minimal amount of a suitable solvent (e.g., chloroform or THF) and re-precipitating it into methanol.[6]
-
Dry the polymer under vacuum to a constant weight.[6]
Protocol 4: Buchwald-Hartwig Double Amination
This protocol details the synthesis of a diamino-substituted benzene derivative.
Materials:
-
This compound
-
Aniline (or other primary/secondary amine)
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (2.4 mmol).
-
Add this compound (1 mmol) and the amine (2.2 mmol).
-
Add anhydrous toluene (10 mL).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycles and Workflows
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Stille polycondensation.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1,4-Dibromo-2,5-dihexylbenzene via Kumada Coupling
Introduction
The synthesis of 1,4-Dibromo-2,5-dihexylbenzene is a significant process in the development of organic electronic materials, particularly for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This compound serves as a key building block for conjugated polymers and small molecules. While various cross-coupling methods can be employed for its synthesis, the Kumada coupling offers a direct approach utilizing a Grignard reagent.[1][2] This reaction involves the nickel- or palladium-catalyzed coupling of a Grignard reagent with an organic halide.[1][2] In this proposed synthesis, hexylmagnesium bromide is coupled with 1,2,4,5-tetrabromobenzene. The Grignard reagent, formed from 1-bromohexane and magnesium, acts as the nucleophile.[3] This method is advantageous due to the commercial availability of the starting materials and the robustness of the Kumada coupling reaction.[2]
Key Reaction Parameters and Expected Data
The successful synthesis of this compound via Kumada coupling is contingent on several critical parameters. The following table summarizes typical reaction conditions and expected outcomes based on analogous cross-coupling reactions.
| Parameter | Value / Range | Notes |
| Grignard Reagent Formation | ||
| Solvent | Anhydrous Diethyl Ether or THF | Essential for the stabilization of the Grignard reagent.[4] |
| Magnesium | 1.1 - 1.5 equivalents | A slight excess ensures the complete reaction of 1-bromohexane.[4] |
| Activation Method | Iodine crystal, 1,2-dibromoethane | Initiates the reaction between magnesium and the alkyl halide.[5] |
| Reaction Time | 1 - 2 hours | Monitored by the consumption of magnesium.[4] |
| Kumada Coupling | ||
| Catalyst | NiCl₂(dppp), Pd(PPh₃)₄ | Nickel catalysts are common for this type of coupling.[6] |
| Catalyst Loading | 1 - 5 mol% | Lower loadings are preferred for efficiency and cost-effectiveness. |
| Solvent | Anhydrous THF or Diethyl Ether | Must be anhydrous to prevent quenching of the Grignard reagent.[1] |
| Reaction Temperature | 0 °C to reflux | The optimal temperature depends on the specific catalyst and substrates. |
| Reaction Time | 12 - 24 hours | Monitored by TLC or GC-MS for the disappearance of the starting material. |
| Work-up | Saturated aq. NH₄Cl or dilute HCl | To quench the reaction and dissolve magnesium salts.[4] |
| Expected Product | ||
| Yield | 50 - 75% | Dependent on the purity of the Grignard reagent and catalyst activity. |
| Purity | >95% after chromatography | Purification by column chromatography is typically required. |
Experimental Protocols
I. Formation of Hexylmagnesium Bromide (Grignard Reagent)
This protocol details the formation of the Grignard reagent from 1-bromohexane.
Materials:
-
Magnesium turnings
-
1-Bromohexane
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (or a few drops of 1,2-dibromoethane)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: All glassware must be oven-dried and assembled while hot under an inert atmosphere to exclude moisture.
-
Magnesium Activation: Place magnesium turnings in the three-neck flask. Add a small crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until violet vapors are observed. This helps to activate the magnesium surface.
-
Initial Reaction: Add a small portion of anhydrous diethyl ether to cover the magnesium turnings. Prepare a solution of 1-bromohexane in anhydrous diethyl ether in the dropping funnel. Add a small amount of the 1-bromohexane solution to the magnesium suspension.
-
Initiation: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle refluxing of the ether, and the formation of a cloudy grey solution.[4] If the reaction does not start, gentle warming or sonication may be applied.[4]
-
Addition: Once the reaction has initiated, add the remaining solution of 1-bromohexane dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent and should be used immediately.[4]
II. Kumada Coupling for the Synthesis of this compound
This protocol describes the nickel-catalyzed cross-coupling of hexylmagnesium bromide with 1,2,4,5-tetrabromobenzene.
Materials:
-
Hexylmagnesium bromide solution (prepared as above)
-
1,2,4,5-Tetrabromobenzene
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a separate oven-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, dissolve 1,2,4,5-tetrabromobenzene and the NiCl₂(dppp) catalyst in anhydrous THF.
-
Addition of Grignard Reagent: Cool the solution to 0 °C using an ice bath. Slowly add the prepared hexylmagnesium bromide solution to the cooled solution of the aryl halide and catalyst via a cannula.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete (typically after 12-24 hours), cool the mixture to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel and extract with hexane. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain this compound as a white solid.
Visualizations
Caption: Synthetic workflow for this compound.
References
Application of 1,4-Dibromo-2,5-dihexylbenzene in Organic Field-Effect Transistors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromo-2,5-dihexylbenzene is a key organic monomer utilized in the synthesis of high-performance conjugated polymers for organic electronic applications. Its dihexyl side chains enhance the solubility of the resulting polymers in common organic solvents, making them suitable for solution-based processing techniques critical for the fabrication of large-area and flexible electronic devices. This document provides detailed application notes and experimental protocols for the use of this compound in the fabrication of Organic Field-Effect Transistors (OFETs). OFETs are fundamental components of modern organic electronics, serving as switches and amplifiers. The performance of these devices is intrinsically linked to the chemical structure and morphology of the organic semiconductor layer.
Core Application: Synthesis of Poly(2,5-dihexyl-p-phenylene)
This compound is primarily used as a monomer in the synthesis of poly(2,5-dihexyl-p-phenylene) (PDHP), a conjugated polymer. The polymerization is typically achieved through a Yamamoto coupling reaction, which involves the dehalogenative polycondensation of the dibromo monomer using a nickel(0) complex as the catalyst. The resulting PDHP polymer possesses a conjugated backbone that facilitates charge transport, a key requirement for the active layer in an OFET.
Diagram 1: Synthesis of Poly(2,5-dihexyl-p-phenylene)
Caption: Synthesis of Poly(2,5-dihexyl-p-phenylene) via Yamamoto Coupling.
Organic Field-Effect Transistor (OFET) Fabrication and Performance
The synthesized poly(2,5-dihexyl-p-phenylene) can be used as the active semiconductor layer in an OFET. A common device architecture is the bottom-gate, top-contact (BGTC) configuration. The performance of such devices is characterized by several key parameters, including charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). While specific performance can vary based on fabrication conditions, representative values for similar poly(p-phenylene vinylene) derivatives are presented in the table below.
Quantitative Data Summary
| Polymer Active Layer | Device Architecture | Dielectric | Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) |
| Poly(p-phenylene vinylene) derivatives | Bottom-Gate, Top-Contact | SiO₂ | 10⁻³ - 10⁻⁵ | > 10⁴ | -0.7 to -10 |
Note: The data presented is representative of the performance of poly(p-phenylene vinylene) derivatives and serves as a general benchmark. Actual values for poly(2,5-dihexyl-p-phenylene) may vary based on synthesis and fabrication parameters.
Experimental Protocols
Protocol 1: Synthesis of Poly(2,5-dihexyl-p-phenylene) via Yamamoto Coupling
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂)
-
2,2'-Bipyridine (bpy)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Hydrochloric acid (HCl)
-
Methanol
-
Acetone
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add Ni(cod)₂ (1.2 equivalents) and bpy (1.2 equivalents) to a Schlenk flask containing a magnetic stir bar.
-
Solvent Addition: Add a mixture of anhydrous DMF and anhydrous toluene (e.g., 3:1 v/v) to the flask. Stir the mixture at 60°C until a deep-red or violet solution forms, indicating the formation of the active Ni(0) complex.
-
Monomer Addition: Dissolve this compound (1.0 equivalent) in anhydrous toluene in a separate flask and add it to the catalyst solution via a syringe.
-
Polymerization: Heat the reaction mixture to 80°C and stir under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a stirred solution of methanol/HCl.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer sequentially with methanol, acetone, and then dry it under vacuum.
-
Further purification can be achieved by Soxhlet extraction with a suitable solvent (e.g., chloroform or toluene) to remove oligomers and catalyst residues.
-
Diagram 2: Experimental Workflow for Polymer Synthesis
Caption: Workflow for the synthesis of Poly(2,5-dihexyl-p-phenylene).
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
Materials:
-
Poly(2,5-dihexyl-p-phenylene) synthesized in Protocol 1
-
Heavily n-doped Si wafer with a 200-300 nm thermally grown SiO₂ layer (serves as gate and dielectric)
-
Organic solvent for the polymer (e.g., chloroform, toluene, or chlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Shadow mask for electrode deposition
-
Substrate cleaning solvents (acetone, isopropanol)
-
UV-Ozone cleaner or Piranha solution (for substrate treatment)
Procedure:
-
Substrate Cleaning and Treatment:
-
Cut the Si/SiO₂ wafer into appropriate substrate sizes.
-
Sonically clean the substrates sequentially in acetone and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the SiO₂ surface with UV-Ozone for 10-15 minutes or immerse in Piranha solution (use with extreme caution) to create a hydrophilic surface with hydroxyl groups. This improves the adhesion and ordering of the polymer film.
-
-
Active Layer Deposition:
-
Prepare a solution of poly(2,5-dihexyl-p-phenylene) in a suitable organic solvent (e.g., 5-10 mg/mL in chloroform).
-
Filter the solution through a 0.2 µm PTFE filter.
-
Spin-coat the polymer solution onto the cleaned Si/SiO₂ substrate. The spin speed and time will determine the film thickness (e.g., 1500-3000 rpm for 60 seconds).
-
Anneal the polymer film on a hotplate at a temperature below its glass transition temperature (e.g., 100-150°C) for 30-60 minutes in a nitrogen-filled glovebox to remove residual solvent and improve film morphology.
-
-
Electrode Deposition:
-
Place a shadow mask with the desired channel length (L) and width (W) on top of the polymer film.
-
Deposit the gold source and drain electrodes (typically 40-50 nm thick) by thermal evaporation through the shadow mask in a high-vacuum chamber.
-
-
Device Characterization:
-
Transfer the fabricated OFET to a probe station inside a glovebox or in a vacuum chamber to protect it from air and moisture.
-
Measure the output and transfer characteristics using a semiconductor parameter analyzer. From these measurements, the charge carrier mobility, on/off ratio, and threshold voltage can be extracted.
-
Diagram 3: OFET Fabrication Workflow
Caption: Workflow for the fabrication of a BGTC OFET.
Conclusion
This compound is a versatile monomer for the synthesis of solution-processable conjugated polymers for organic field-effect transistors. The protocols outlined in this document provide a foundation for the synthesis of poly(2,5-dihexyl-p-phenylene) and the subsequent fabrication of OFET devices. The performance of these devices is highly dependent on the precise control of synthesis and fabrication parameters. Researchers are encouraged to optimize these conditions to achieve the desired electronic properties for their specific applications.
Application Notes and Protocols for the Synthesis of Diketopyrrolopyrrole (DPP) Derivatives from 1,4-Dibromo-2,5-dihexylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel diketopyrrolopyrrole (DPP) derivatives, starting from the readily available building block, 1,4-Dibromo-2,5-dihexylbenzene. The protocols detailed herein outline a versatile two-step approach to construct the core DPP chromophore, which can be further functionalized to generate a diverse library of compounds for various applications, including organic electronics, bioimaging, and sensor technology.
Introduction
Diketopyrrolopyrroles (DPPs) are a class of high-performance pigments and fluorescent dyes renowned for their exceptional photophysical properties, such as high molar extinction coefficients, excellent photostability, and strong emission in the visible and near-infrared regions.[1][2] The modular nature of their synthesis allows for fine-tuning of their electronic and steric properties, making them highly attractive for materials science and medicinal chemistry. This document details a robust synthetic pathway to novel DPP derivatives, commencing with this compound, and proceeding through a dinitrile intermediate to form a key bis(bromophenyl)-DPP derivative, which serves as a versatile platform for further elaboration via cross-coupling reactions.
Synthetic Strategy Overview
The overall synthetic strategy involves a two-stage process. The first stage focuses on the construction of the DPP core, and the second stage involves the diversification of the core structure through palladium-catalyzed cross-coupling reactions.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 1,4-Dibromo-2,5-dihexylbenzene-Based Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 1,4-dibromo-2,5-dihexylbenzene-based polymers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of this compound-based polymers?
A1: The solubility of these polymers is primarily dictated by a combination of factors including:
-
Side-Chain Architecture: The presence of flexible side chains, such as the dihexyl groups in this compound, is crucial for enhancing solubility. These chains increase the entropy of mixing and disrupt the close packing of the rigid polymer backbones, which would otherwise lead to poor solubility.[1][2]
-
Polymer Molecular Weight: Generally, as the molecular weight of the polymer increases, its solubility tends to decrease.[3] High molecular weight polymers can lead to increased chain entanglement and stronger intermolecular forces, making it more difficult for solvent molecules to penetrate and dissolve the polymer.
-
Solvent Choice: The principle of "like dissolves like" is paramount. Good solvents for these polymers are typically non-polar or weakly polar organic solvents that can effectively interact with the aromatic backbone and the alkyl side chains.
-
Temperature: For many polymers, solubility increases with temperature. This is because the dissolution process is often endothermic, and adding thermal energy helps to overcome the intermolecular forces within the polymer.
-
Polymer Crystallinity: A higher degree of crystallinity in the polymer will generally lead to lower solubility. The ordered packing of polymer chains in crystalline regions is energetically favorable and requires more energy for the solvent to disrupt.
Q2: Which solvents are typically recommended for dissolving this compound-based polymers?
A2: Common organic solvents that are effective for dissolving poly(p-phenylene vinylene) (PPV) derivatives with alkyl side chains, such as those based on this compound, include:[4]
-
Chloroform
-
Tetrahydrofuran (THF)
-
Toluene
-
Xylene
-
Chlorobenzene
Q3: How do the hexyl side chains in this compound specifically improve polymer solubility?
A3: The hexyl side chains play a critical role in rendering the polymer soluble. Unsubstituted poly(p-phenylene vinylene) is notoriously insoluble and intractable. The flexible hexyl groups attached to the benzene ring prevent the rigid polymer backbones from packing too closely together.[2] This disruption of π-π stacking between the conjugated backbones reduces the intermolecular forces, allowing solvent molecules to more easily solvate the polymer chains.[1][2]
Q4: Can I expect the monomer, this compound, to be soluble in the same solvents as the resulting polymer?
A4: Yes, the monomer is generally soluble in a wider range of common organic solvents than the final polymer due to its much lower molecular weight. Solvents like chloroform, THF, toluene, and even some less non-polar solvents are likely to dissolve the monomer.
Troubleshooting Guide
Problem 1: My this compound-based polymer is not dissolving in a recommended solvent (e.g., chloroform, THF).
| Possible Cause | Troubleshooting Step |
| Insufficient Solvent Volume | Increase the volume of the solvent. A higher solvent-to-polymer ratio can facilitate dissolution. |
| Low Temperature | Gently heat the mixture while stirring. An increase in temperature can often significantly improve solubility. Be cautious not to exceed the boiling point of the solvent. |
| Polymer Aggregation | Use ultrasonication to break up polymer aggregates and enhance solvent penetration. |
| High Molecular Weight | Polymers with very high molecular weights can be challenging to dissolve. Consider if the polymerization reaction may have resulted in an unexpectedly high molecular weight. If possible, characterizing the molecular weight can provide insight.[3] |
| Incorrect Solvent Polarity | While chloroform and THF are generally effective, try a different recommended solvent like toluene or chlorobenzene, as subtle differences in polarity can impact solubility. |
| Cross-linking | If side reactions during polymerization have led to cross-linking, the polymer will swell rather than dissolve. Review your polymerization conditions to minimize side reactions. |
Problem 2: The polymer solution appears hazy or forms a gel over time.
| Possible Cause | Troubleshooting Step |
| Partial Solubility | The polymer may only be partially soluble at the current concentration and temperature. Try diluting the solution or gently heating it. |
| Polymer Aggregation/Precipitation | The polymer may be slowly aggregating and precipitating out of solution. This can sometimes occur even in good solvents, especially at higher concentrations. Storing the solution at a slightly elevated temperature might prevent this. |
| "Side-chain Crystallization Effect" | At room temperature, the alkyl side chains can sometimes crystallize, leading to reduced solubility.[4] Gentle heating can disrupt this. |
Quantitative Solubility Data
Precise quantitative solubility data for polymers derived specifically from this compound is not extensively tabulated in the literature. However, data for structurally similar poly(p-phenylene vinylene) derivatives provide valuable insights.
| Polymer | Solvent | Solubility | Reference |
| Poly[(m-phenylenevinylene)-co-(2,5-dioctoxy-p-phenylenevinylene)] | Chloroform | 2 wt. % | |
| Poly[(2,5-dialkoxy-1,4-phenylene)vinylene]s | Chloroform, THF | Soluble | [4] |
Note: The term "soluble" in the literature often indicates sufficient solubility for characterization and device fabrication, which may correspond to a few mg/mL to tens of mg/mL.
Experimental Protocols
Protocol 1: Standard Method for Determining Polymer Solubility
This protocol outlines a general procedure for testing the solubility of a this compound-based polymer in various solvents.
Materials:
-
Dry polymer sample
-
A selection of high-purity organic solvents (e.g., chloroform, THF, toluene, xylene)
-
Small vials with airtight caps
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Ultrasonic bath
-
Heating plate
Procedure:
-
Preparation: Accurately weigh a small amount of the dry polymer (e.g., 5 mg) into a clean, dry vial.
-
Solvent Addition: Add a measured volume of the test solvent (e.g., 1 mL) to the vial.
-
Initial Mixing: Cap the vial tightly and vortex the mixture for 1-2 minutes to disperse the polymer.
-
Stirring: Place a small magnetic stir bar in the vial and place it on a magnetic stirrer. Stir the mixture at room temperature for several hours. Observe periodically for dissolution.
-
Heating (if necessary): If the polymer does not dissolve at room temperature, gently heat the vial on a heating plate while continuing to stir. Increase the temperature in increments (e.g., 10 °C) and hold at each temperature for at least an hour.
-
Ultrasonication (optional): If aggregates are present, place the vial in an ultrasonic bath for 15-30 minute intervals to aid in breaking them up.
-
Observation: A polymer is considered soluble if a clear, homogeneous solution is formed with no visible particles. If the polymer swells but does not dissolve, it is considered insoluble. Hazy or cloudy mixtures indicate partial solubility.
-
Quantification (optional): To determine the approximate solubility, gradually add more polymer to a known volume of solvent until saturation is reached (i.e., solid polymer remains undissolved after prolonged stirring/heating). The solubility can then be expressed in mg/mL or g/L.
Visualizations
Caption: A logical workflow for troubleshooting common solubility issues.
Caption: Key factors that influence the solubility of polymers.
References
Addressing side reactions in Suzuki coupling of 1,4-Dibromo-2,5-dihexylbenzene
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering side reactions during the Suzuki-Miyaura cross-coupling of 1,4-Dibromo-2,5-dihexylbenzene.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments.
Question 1: My reaction has a low yield of the desired di-substituted product, and I'm observing a significant amount of 2,5-dihexylbenzene. What is the likely cause and how can I fix it?
Answer:
The presence of 2,5-dihexylbenzene indicates that a dehalogenation side reaction is occurring on your starting material, this compound. Additionally, if you are also observing the protonated version of your boronic acid starting material, then protodeboronation is also a significant competing reaction.[1][2] Both of these side reactions consume your starting materials without forming the desired product.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Presence of Water/Proton Source | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Consider adding activated molecular sieves (4Å) to the reaction mixture.[3] |
| Inappropriate Base Selection | Strong bases can sometimes promote dehalogenation. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective while minimizing side reactions.[3][4] |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of side reactions.[3] Attempt the reaction at a lower temperature (e.g., 60-80 °C) and if the reaction is too slow, consider a more active catalyst system rather than increasing the heat.[3] |
| Inefficient Catalytic System | A slow catalytic cycle leaves the starting materials exposed to degrading conditions for longer.[3] Increase catalyst loading slightly or switch to a more active catalyst/ligand system, such as one using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands).[3] |
Question 2: I am isolating a significant byproduct with a molecular weight corresponding to the dimer of my boronic acid. What is this side reaction and how can I prevent it?
Answer:
This byproduct is the result of boronic acid homocoupling.[5][6] This side reaction is often promoted by the presence of oxygen in the reaction mixture or the use of a Pd(II) precatalyst which can facilitate homocoupling during its reduction to the active Pd(0) species.[6][7]
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst.[6] Maintaining a positive pressure of inert gas throughout the reaction is crucial. |
| Pd(II) Precatalyst | While many Pd(II) precatalysts are effective, they can sometimes promote homocoupling.[7] Consider using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄, to bypass the in-situ reduction step.[7] |
| Slow Cross-Coupling | If the desired cross-coupling is sluggish, homocoupling can become more competitive.[5] Use a more active catalyst system to accelerate the productive reaction rate. |
Question 3: My reaction is not going to completion, or I am only observing the mono-substituted product. How can I drive the reaction to form the di-substituted product?
Answer:
Achieving di-substitution on this compound can be challenging due to steric hindrance and deactivation of the second bromine atom after the first coupling. A sluggish reaction can also be a sign of poor solubility of the starting materials or intermediates.[8][9]
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Steric Hindrance | Use a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands promote the challenging oxidative addition step and can overcome steric hindrance.[10][11] |
| Poor Solubility | The starting material or the mono-substituted intermediate may have poor solubility.[8] Consider using a higher boiling point solvent that can better solubilize the reactants, such as toluene, dioxane, or DMF.[8][12] |
| Insufficient Boronic Acid | For a double Suzuki coupling, ensure you are using a sufficient excess of the boronic acid (e.g., 2.2 - 2.5 equivalents). |
| Catalyst Deactivation | The catalyst may be decomposing over the course of the reaction, especially at high temperatures.[10] Using a more robust ligand or a pre-formed, stable catalyst can help. |
Frequently Asked Questions (FAQs)
-
Q1: What is protodeboronation?
-
Q2: What is homocoupling?
-
A2: Homocoupling is a side reaction where two molecules of the same starting material couple together. In the context of Suzuki reactions, this most commonly refers to the coupling of two boronic acid molecules to form a symmetrical biaryl byproduct.[6][13] This is often promoted by the presence of oxygen.[6][7]
-
-
Q3: How can I effectively remove water and oxygen from my reaction?
-
A3: To remove water, ensure all glassware is oven-dried, use anhydrous solvents, and handle hygroscopic reagents in a glovebox or under a stream of inert gas. To remove oxygen, solvents should be degassed by bubbling an inert gas (Argon or Nitrogen) through them for 15-20 minutes or by using several freeze-pump-thaw cycles.[14]
-
-
Q4: Which base is recommended to minimize side reactions?
-
Q5: How do I choose the right palladium catalyst and ligand?
-
A5: For a di-substitution on a sterically hindered substrate like this compound, a highly active catalyst system is recommended. This typically involves a palladium source (like Pd(OAc)₂ or a pre-catalyst) combined with a bulky, electron-rich phosphine ligand such as those from the Buchwald family (e.g., SPhos, XPhos).[10][11] These ligands facilitate the oxidative addition step, which is often rate-limiting.[10]
-
Experimental Protocols
Protocol 1: General Procedure for Double Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for your specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (4.0 equiv)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To a dry, oven-cooled Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (2.5 equiv), and anhydrous K₃PO₄ (4.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with Argon or Nitrogen three times.
-
Solvent Addition: Add anhydrous toluene and a small amount of degassed water (e.g., a 10:1 ratio of toluene to water) via syringe. The solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration with respect to the dibromide).
-
Degassing: Bubble Argon or Nitrogen through the stirred mixture for 15-20 minutes.
-
Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C under a positive pressure of inert gas and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired di-substituted product.[7]
Visualizations
Caption: Desired reaction pathway versus common side reactions.
Caption: Experimental workflow for inert atmosphere Suzuki coupling.
Caption: Troubleshooting decision tree for side reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1,4-Dibromo-2,5-dihexylbenzene and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-Dibromo-2,5-dihexylbenzene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound and its derivatives?
A1: Common impurities can include starting materials that have not fully reacted, mono-brominated intermediates, and isomers where the bromine atoms are in different positions on the benzene ring. In the case of derivatives synthesized from 2,5-dibromobenzene-1,4-diol, residual starting material is a common impurity.[1] Over-reaction, leading to poly-substituted products, can also occur if reaction conditions are not carefully controlled.[2]
Q2: My purified this compound appears as an oil or waxy solid, making it difficult to handle. Is this normal?
A2: While some shorter-chain dialkoxy derivatives of 1,4-dibromobenzene can be crystalline solids, the long hexyl chains in this compound increase its solubility and lower its melting point. Therefore, obtaining it as an oil or a low-melting waxy solid is not uncommon. The physical state can be influenced by residual solvent and minor impurities.
Q3: I am observing low yields after purification. What are the potential causes and how can I improve them?
A3: Low yields can stem from several factors:
-
Incomplete reaction: Ensure your reaction goes to completion by monitoring it with techniques like TLC or GC-MS.
-
Suboptimal purification: During liquid-liquid extraction, ensure the correct pH to avoid loss of product into the aqueous layer. In column chromatography, selecting the right solvent system is crucial to effectively separate the product from impurities without significant loss on the column.
-
Product degradation: Some derivatives can be sensitive to prolonged exposure to heat or certain solvents. Minimize heating time and choose appropriate solvents.
-
Mechanical losses: Be meticulous during transfers, extractions, and filtrations to minimize the physical loss of your product.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of these compounds?
A4: Yes, reverse-phase HPLC can be a suitable method for analyzing and purifying 1,4-dibromo-2,5-disubstituted benzene derivatives.[3] A mobile phase consisting of acetonitrile and water is often effective. For mass spectrometry applications, it is recommended to use formic acid instead of phosphoric acid in the mobile phase.[3] This method is scalable and can be used for preparative separation to isolate impurities.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is difficult to crystallize | - High level of impurities. - Product is naturally an oil or has a low melting point. - Incorrect solvent or solvent combination for recrystallization. | - First, attempt purification by column chromatography to remove the bulk of impurities. - Try recrystallization from a different solvent or a mixture of solvents. For nonpolar compounds like these, combinations of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., methanol, hexane) can be effective.[1][4] - If the product is an oil, consider if it is suitable for the next step without crystallization. |
| Incomplete separation during column chromatography | - Inappropriate solvent system (eluent). - Overloading the column. - Column channeling. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for these nonpolar compounds is a mixture of petroleum ether or hexane with a small amount of a more polar solvent like ethyl acetate or dichloromethane.[5] - Use an appropriate amount of silica gel for the amount of crude product (typically a 1:30 to 1:100 ratio of product to silica gel by weight). - Ensure proper packing of the column to avoid cracks and channels. |
| Presence of starting materials in the final product | - Incomplete reaction. - Inefficient purification. | - Monitor the reaction progress to ensure full consumption of the starting material. Consider extending the reaction time or adjusting the temperature. - If starting materials and product have different polarities, column chromatography should provide good separation. Recrystallization can also be effective if the solubility profiles are sufficiently different. |
| Formation of colored impurities | - Oxidation of the product or starting materials. - Side reactions occurring at elevated temperatures. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Purify the product promptly after synthesis. - Consider using activated carbon during recrystallization to remove colored impurities, but be aware that this may also adsorb some of your product. |
Experimental Protocols
Recrystallization of 1,4-Dibromo-2,5-disubstituted Benzenes
This protocol is a general guideline and may require optimization for specific derivatives.
-
Dissolution: In a flask, dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture. For example, a mixture of methanol and chloroform has been used for 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene.[1] For 1,4-dibromo-2,5-dibutoxybenzene, a methanol-ethyl acetate mixture was used.[4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote more crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Column Chromatography of 1,4-Dibromo-2,5-disubstituted Benzenes
This protocol provides a general procedure for purification by column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., petroleum ether/ethyl acetate mixture).[5]
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the product.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Process Diagrams
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for purification of target compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents [patents.google.com]
- 3. Separation of Benzene, 1,4-dibromo-2,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 1,4-Dibromo-2,5-dibutoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Troubleshooting low molecular weight in Stille polymerization reactions
Welcome to the technical support center for Stille polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during polymerization experiments, with a specific focus on achieving high molecular weight polymers.
Frequently Asked Questions (FAQs)
Q1: My Stille polymerization is resulting in low molecular weight polymer. What are the most common causes?
Low molecular weight in Stille polymerization is a frequent issue that can stem from several factors throughout the experimental process. The primary culprits are often related to:
-
Monomer Impurity: Impurities can act as chain-terminating agents, disrupting the polymerization process.[1][2]
-
Stoichiometric Imbalance: A precise 1:1 molar ratio of the organostannane and organohalide monomers is crucial for achieving high molecular weight. Any deviation can limit chain growth.[1]
-
Catalyst System Issues: The choice and handling of the palladium catalyst and ligands are critical. Catalyst deactivation or inappropriate ligand selection can significantly impact the reaction.[3][4]
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and monomer concentration play a vital role in the polymerization kinetics and the solubility of the growing polymer chains.[3][5]
-
Inefficient Oxygen and Water Removal: Stille polymerization is sensitive to oxygen and moisture, which can lead to catalyst deactivation and unwanted side reactions.[3][6]
Q2: How critical is monomer purity, and what are the recommended purification methods?
Monomer purity is paramount for achieving high molecular weight polymers.[1][2] Impurities can quench the catalyst or interfere with the reaction stoichiometry, leading to premature chain termination.[1] It is highly recommended to purify monomers before use, even if they are from a commercial source.
Detailed Experimental Protocol: Monomer Purification via Column Chromatography
This protocol describes a general procedure for purifying liquid monomers using a simple column of activated basic alumina to remove inhibitors and other polar impurities.
Materials:
-
Glass chromatography column
-
Cotton or glass wool
-
Quartz sand
-
Basic aluminum oxide (Brockmann I)
-
Anhydrous potassium carbonate (K₂CO₃), oven-dried
-
Monomer to be purified
-
Clean, dry collection flask
Procedure:
-
Column Preparation:
-
Ensure all glassware is clean and dry.
-
Insert a small plug of cotton or glass wool into the bottom of the column.
-
Add a layer of quartz sand (~1-2 cm) above the cotton plug.
-
Carefully add a layer of basic aluminum oxide (~8 cm).
-
Add a final layer of anhydrous potassium carbonate (~3 cm). Gently tap the column to ensure even packing.
-
-
Monomer Loading and Elution:
-
Carefully pour the monomer into the column.
-
Allow the monomer to flow through the column under gravity. Do not apply pressure , as this can force the alumina through the filter.
-
Collect the purified monomer in a clean, dry flask that can be tightly sealed.
-
-
Monitoring and Storage:
-
Often, impurities and inhibitors will form a colored band (typically yellow) at the top of the alumina layer. Discard the column packing if this band begins to elute.[7]
-
Stop collecting the monomer when the level of the unpurified monomer reaches the top of the potassium carbonate layer.[7]
-
Store the purified monomer under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator.[7]
-
Q3: How does the choice of catalyst and ligand affect the molecular weight?
The selection of the palladium catalyst and the accompanying ligand is a critical factor influencing the outcome of a Stille polymerization.[3]
-
Catalyst Source: Both Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃, and Pd(II) sources such as PdCl₂(PPh₃)₂ are commonly used.[3] If a Pd(II) catalyst is used, a reducing agent or an excess of the organostannane monomer may be necessary to generate the active Pd(0) species in situ.[3] Pd₂(dba)₃ is often preferred due to its greater air stability compared to Pd(PPh₃)₄.[3]
-
Ligand Effects: The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands can enhance the rate of the reaction and suppress side reactions.[3] The choice of ligand can significantly impact the molecular weight and polydispersity of the resulting polymer. For example, in some systems, the trend for achieving higher molecular weight follows the ligand order: AsPh₃ > P(2-furyl)₃ > PPh₃.[3]
Troubleshooting Guides
Issue 1: Consistently Low Molecular Weight (Mn < 10,000 g/mol )
If you are consistently obtaining low molecular weight polymers, a systematic approach to troubleshooting is necessary. The following diagram illustrates a logical workflow to identify and resolve the root cause.
Caption: Troubleshooting workflow for consistently low molecular weight polymer.
Issue 2: Batch-to-Batch Variation in Molecular Weight
Inconsistent molecular weight between different batches of the same polymerization can be a significant challenge. This often points to subtle variations in experimental setup and execution.
Data Presentation: Impact of Reaction Parameters on Molecular Weight
The following table summarizes the general effects of key reaction parameters on the molecular weight of polymers synthesized via Stille polymerization. This can be used as a guide to identify potential sources of batch-to-batch variability.
| Parameter | Effect on Molecular Weight | Common Troubleshooting Steps |
| Monomer Stoichiometry | A precise 1:1 ratio is critical for high molecular weight.[1] | Carefully weigh monomers; use a high-precision balance. |
| Reaction Temperature | Higher temperatures can increase reaction rates but may also lead to degradation.[5] | Maintain consistent temperature control; monitor for discoloration. |
| Catalyst Loading | Insufficient catalyst can lead to incomplete reaction; excess can cause side reactions.[3] | Optimize catalyst concentration; ensure accurate measurement. |
| Reaction Time | Insufficient time will result in incomplete polymerization.[8] | Monitor reaction progress (e.g., by GPC of aliquots). |
| Inert Atmosphere | Oxygen can deactivate the catalyst.[6] | Ensure a properly sealed and degassed reaction setup. |
Advanced Troubleshooting and Optimization
Q4: I've addressed the common issues, but my molecular weight is still not optimal. What else can I try?
If the basic troubleshooting steps do not yield the desired results, consider the following advanced strategies:
-
Additives: The addition of certain salts, like lithium chloride (LiCl), can sometimes accelerate the reaction and improve the molecular weight by stabilizing intermediates.[6] The use of copper(I) salts as co-catalysts has also been shown to enhance the reaction rate in some cases.[9]
-
Stepwise Temperature Protocol: A stepwise heating protocol, where the reaction is initially heated to a higher temperature to promote initiation and then cooled to a lower temperature for chain growth, has been shown to yield higher molecular weight polymers with narrower polydispersity in some systems.[10]
-
Solvent Choice: The solvent must keep the growing polymer chain in solution to achieve high molecular weight.[3] If the polymer precipitates prematurely, the chain growth will stop. Consider using a higher-boiling point solvent or a solvent mixture to improve solubility.
Logical Relationship of Key Factors for High Molecular Weight
The interplay between various experimental factors is crucial for successful Stille polymerization. The following diagram illustrates the logical dependencies for achieving high molecular weight.
Caption: Key interdependent factors for achieving high molecular weight.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Stille_reaction [chemeurope.com]
- 7. pslc.ws [pslc.ws]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Functionalization of 1,4-Dibromo-2,5-dihexylbenzene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for controlling regioselectivity during the functionalization of 1,4-dibromo-2,5-dihexylbenzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving selective mono-functionalization of this compound?
The primary challenge stems from the symmetry of the molecule. The two bromine atoms are electronically and sterically equivalent. Consequently, there is no inherent difference in reactivity between the two C-Br bonds. The main difficulty is not choosing which bromine reacts, but rather stopping the reaction after a single functionalization has occurred to prevent the formation of the di-substituted product.
Q2: How can I favor mono-substitution over di-substitution in cross-coupling reactions?
To achieve selective mono-functionalization, you must carefully control the reaction conditions to favor the first coupling event while disfavoring the second. Key strategies include:
-
Stoichiometry Control : Use a slight excess of this compound relative to the coupling partner (e.g., boronic acid or terminal alkyne) or use a sub-stoichiometric amount of the coupling partner (0.8–0.95 equivalents). Using a large excess of the coupling partner will drive the reaction towards double coupling.[1]
-
Mild Reaction Conditions : Employ lower reaction temperatures and shorter reaction times.[1] This reduces the energy available for the second, slower C-Br activation.
-
Catalyst and Ligand Choice : Use a catalyst system with lower reactivity. Highly active catalysts, often generated from bulky, electron-rich ligands, may not effectively differentiate and can lead to over-reaction.[1][2]
-
Close Monitoring : Track the reaction's progress using techniques like TLC or GC/MS to determine the optimal point to stop the reaction, maximizing the yield of the mono-substituted product.[1]
Q3: My mono-functionalization reaction is sluggish or shows no conversion. What are the likely causes and solutions?
Low reactivity can be frustrating but is often solvable by systematically adjusting reaction parameters.
-
Inert Atmosphere : Ensure the reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the palladium catalyst.[1]
-
Catalyst Loading : If reactivity is low, consider increasing the catalyst loading from a typical 1-2 mol% to 5 mol%.[1]
-
Base Selection : The choice of base is critical. Screen different inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) or organic bases (e.g., Et₃N, DIPEA) to find the optimal one for your specific coupling reaction.[1][3]
-
Temperature : While low temperatures favor mono-selectivity, some activation energy is still required. If no reaction occurs at room temperature, gradually increase the temperature while carefully monitoring for the appearance of the di-substituted product.[1]
-
Reagent Quality : Ensure all reagents, especially the catalyst, co-catalyst (like CuI for Sonogashira), and solvents, are fresh, pure, and anhydrous (if required).[1]
Q4: Is it possible to synthesize an unsymmetrical di-substituted product (A-Ar-B)?
Yes. This is a common and powerful application of this substrate. The strategy involves a two-step sequential cross-coupling.
-
First Coupling : Perform a selective mono-functionalization under the controlled conditions described above to synthesize the mono-substituted intermediate (Br-Ar-A).
-
Purification : Isolate and purify the mono-substituted product to remove any starting material and di-substituted byproduct.
-
Second Coupling : Subject the purified intermediate to a second cross-coupling reaction with a different coupling partner to install the 'B' group. This second step can often be performed under more forcing conditions (higher temperature, longer time) as selectivity is no longer a concern.
Troubleshooting Guides
Problem: Poor Control of Selectivity (Significant Di-substitution)
| Possible Cause | Suggested Solution |
| Stoichiometry of coupling partner is too high. | Use this compound in slight excess or the coupling partner at 0.8-0.95 equivalents. |
| Reaction time is too long. | Monitor the reaction closely by TLC or GC/MS and stop it when the concentration of the mono-substituted product is at its maximum.[1] Perform a time-course study to find the optimal duration.[1] |
| Reaction temperature is too high. | Lower the reaction temperature. Start at room temperature and increase incrementally only if necessary.[1] |
| Catalyst system is too reactive. | Screen different palladium sources and ligands. A less reactive catalyst may provide better control.[1][2] |
Problem: Low or No Conversion
| Possible Cause | Suggested Solution |
| Catalyst has been deactivated. | Ensure a strictly inert atmosphere (N₂ or Ar). Use fresh, high-purity catalyst. Degas solvents before use. |
| Inappropriate base or solvent. | Screen a range of bases (e.g., K₃PO₄, Cs₂CO₃, Et₃N). Solvent choice can also be critical; consider alternatives like THF, dioxane, or toluene.[4] |
| Insufficient thermal energy. | Gradually increase the reaction temperature. For some couplings, higher temperatures are necessary to drive the reaction.[1] |
| Poor quality of reagents. | Use fresh boronic acid/alkyne. Ensure solvents are anhydrous if the reaction is moisture-sensitive. Verify the purity of the starting material. |
| Low catalyst loading. | Increase catalyst loading in increments (e.g., from 2 mol% to 5 mol%).[1] |
Data Presentation
The following table summarizes the general effect of key parameters on the regioselectivity of cross-coupling reactions with this compound.
| Parameter | Condition for Mono-selectivity | Condition for Di-substitution | Rationale |
| Stoichiometry of Coupling Partner | < 1.0 equivalent | > 2.0 equivalents | Limiting the coupling partner ensures there isn't enough to react at both sites.[1] |
| Reaction Temperature | Low (e.g., Room Temp to 60 °C) | High (e.g., > 90 °C) | Higher temperatures provide the activation energy for the second, more difficult C-Br bond activation.[1] |
| Reaction Time | Short (until mono-product peaks) | Long | Extended reaction times allow the slower second coupling reaction to proceed to completion.[1] |
| Catalyst Activity | Moderate | High | A highly active catalyst may not differentiate well between the first and second coupling events, leading to over-reaction.[1] |
Key Experimental Protocols
Protocol 1: Regioselective Mono-Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific arylboronic acids.
-
Reagents & Materials :
-
Procedure :
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1 mmol) and Pd(PPh₃)₄ (0.04 mmol).[5]
-
Add degassed 1,4-dioxane (2 mL). Stir the mixture at room temperature for 30 minutes.[5]
-
In a separate vial, dissolve the arylboronic acid (0.9 mmol) and K₃PO₄ (1.75 mmol) in degassed 1,4-dioxane (2 mL) and degassed water (0.5 mL).[5]
-
Add the arylboronic acid/base solution to the Schlenk flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, or until TLC/GC-MS indicates optimal conversion to the mono-substituted product.[5]
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂), dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
Protocol 2: Regioselective Mono-Sonogashira Coupling
-
Reagents & Materials :
-
This compound (1.0 eq)
-
Terminal Alkyne (0.9 eq)
-
Pd(PPh₃)₄ (2-4 mol%)
-
Copper(I) Iodide (CuI) (4-8 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as base and solvent)
-
Optional co-solvent: THF
-
Schlenk flask and magnetic stirrer
-
Argon or Nitrogen supply
-
-
Procedure :
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04 mmol).
-
Add degassed THF (5 mL) and degassed Et₃N (5 mL).
-
Add the terminal alkyne (0.9 mmol) via syringe.
-
Stir the reaction at room temperature. If the reaction is slow, gently warm to 40-50 °C.
-
Monitor the reaction progress by TLC or GC-MS. Stop the reaction when the starting material is consumed or the mono-alkynylated product concentration is maximized.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water or a dilute ammonium chloride solution to remove the amine base and copper salts.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Visualizations
Caption: Workflow for optimizing regioselective mono-functionalization.
Caption: Decision tree for troubleshooting common experimental issues.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1,4-Dibromo-2,5-dihexylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-Dibromo-2,5-dihexylbenzene for increased yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Direct Electrophilic Bromination: This is the most common and direct method, involving the bromination of 1,4-dihexylbenzene using a brominating agent and a catalyst.
-
Williamson Ether Synthesis followed by Bromination: This is a two-step process. First, 1,4-dihexylbenzene is synthesized via Friedel-Crafts acylation of benzene with hexanoyl chloride, followed by a Clemmensen or Wolff-Kishner reduction. The resulting 1,4-dihexylbenzene is then subjected to electrophilic bromination.
Q2: What is the expected yield for the synthesis of this compound?
A2: The yield can vary significantly depending on the chosen route and reaction conditions. For the direct bromination of 1,4-dihexylbenzene, yields can range from moderate to high (60-85%). Optimization of reaction parameters is crucial for achieving higher yields.
Q3: How can I purify the final product?
A3: Purification of this compound is typically achieved through recrystallization or column chromatography. For recrystallization, a solvent system such as ethanol/heptane or methanol/dichloromethane is often effective. For column chromatography, a silica gel stationary phase with a non-polar eluent like hexane or a mixture of hexane and a slightly more polar solvent (e.g., dichloromethane) is recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently activated brominating agent. 3. Low reaction temperature. 4. Impure starting materials. | 1. Use a fresh or newly activated catalyst (e.g., anhydrous FeBr₃). 2. Ensure the brominating agent (e.g., Br₂) is of high purity. 3. Gradually increase the reaction temperature while monitoring for product formation. 4. Purify the 1,4-dihexylbenzene starting material before the reaction. |
| Formation of Multiple Products (Low Selectivity) | 1. Over-bromination leading to tri- or tetra-brominated products. 2. Benzylic bromination (bromination of the hexyl chains). 3. Isomer formation (bromination at other positions on the ring). | 1. Use a stoichiometric amount of the brominating agent or add it dropwise to control the reaction. 2. Conduct the reaction in the dark and at a controlled temperature to disfavor radical-initiated benzylic bromination. The use of a Lewis acid catalyst also favors aromatic substitution. 3. The para-directing effect of the alkyl groups should favor the desired 2,5-dibromo isomer. If other isomers are significant, purification by chromatography is necessary. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities, such as unreacted starting material or side products. 2. The product itself may have a low melting point. | 1. Purify the crude product using column chromatography before attempting recrystallization. 2. If the product is inherently an oil at room temperature, purification should rely on column chromatography. |
| Reaction is a Dark, Tarry Mass | 1. Decomposition of starting materials or product. 2. Reaction temperature is too high. | 1. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. 2. Lower the reaction temperature and monitor the reaction more frequently. |
Experimental Protocols
Protocol 1: Direct Bromination of 1,4-Dihexylbenzene
This protocol details the direct electrophilic aromatic substitution of 1,4-dihexylbenzene.
Materials:
-
1,4-Dihexylbenzene
-
Anhydrous Iron(III) Bromide (FeBr₃)
-
Liquid Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bisulfite solution (10% w/v)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 1,4-dihexylbenzene (1 equivalent) in dichloromethane.
-
Add a catalytic amount of anhydrous iron(III) bromide (0.05 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
From the dropping funnel, add a solution of bromine (2.1 equivalents) in dichloromethane dropwise over 1-2 hours. The reaction mixture should be protected from light.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by slowly adding a 10% aqueous solution of sodium bisulfite until the red-orange color of bromine disappears.
-
Transfer the mixture to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/heptane) or by column chromatography on silica gel.
Quantitative Data Summary (Hypothetical)
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | FeBr₃ | AlCl₃ | None |
| Temperature | 0 °C to RT | RT | RT |
| Reaction Time | 16 h | 12 h | 24 h |
| Yield (%) | 78 | 65 | <10 |
Visualizations
Preventing debromination during lithiation of 1,4-Dibromo-2,5-dihexylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the lithiation of 1,4-Dibromo-2,5-dihexylbenzene, with a focus on preventing debromination and other side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing a monolithiation on this compound?
The primary challenge is achieving selective monolithiation without the formation of significant side products. The main competing reactions are dilithiation (lithium-bromine exchange at both bromine sites) and debromination, where one or both bromine atoms are replaced by a hydrogen atom after workup.
Q2: Which organolithium reagent is better for this transformation, n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi)?
Both n-BuLi and t-BuLi can be effective, but t-BuLi is often preferred for cleaner lithium-halogen exchange reactions. The tert-butyl bromide byproduct formed when using t-BuLi can be eliminated to form isobutylene by a second equivalent of t-BuLi, which drives the initial equilibrium towards the desired lithiated product and prevents side reactions. However, n-BuLi is less sterically hindered and can also be used effectively under carefully controlled conditions.
Q3: How critical is the reaction temperature?
Reaction temperature is extremely critical. Lithium-halogen exchange is a very rapid process, and maintaining a low temperature (typically -78 °C or below) is essential to minimize side reactions such as debromination and reaction with the solvent.
Q4: What is the optimal solvent for this reaction?
A mixture of a non-polar hydrocarbon solvent (like hexane or heptane) and a coordinating ethereal solvent (like diethyl ether or tetrahydrofuran (THF)) is often optimal. Pure THF can sometimes lead to increased side reactions. The coordinating solvent is necessary to break up the organolithium aggregates and increase reactivity.
Q5: How can I quench the reaction to introduce a desired functional group?
After the lithiation is complete, the resulting aryllithium species is a potent nucleophile and can be quenched with a variety of electrophiles. Common electrophiles include aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and chlorosilanes. The electrophile should be added at low temperature to avoid decomposition of the lithiated intermediate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | 1. Inactive organolithium reagent. 2. Insufficiently low temperature. 3. Presence of proton sources (water, alcohols). | 1. Titrate the organolithium solution prior to use to determine its exact concentration. 2. Ensure the reaction is maintained at or below -78 °C. 3. Use rigorously dried glassware and anhydrous solvents. |
| Significant amount of debrominated (protonated) product | 1. Reaction temperature is too high. 2. Premature quenching by a proton source. 3. Extended reaction time leading to decomposition. | 1. Maintain a strict low-temperature profile throughout the reaction. 2. Ensure all reagents and solvents are anhydrous. Add the electrophile before warming the reaction. 3. Lithium-halogen exchange is fast; minimize the time between the addition of the organolithium and the electrophile. |
| Formation of dilithiated and doubly functionalized product | 1. Excess of organolithium reagent. 2. Reaction temperature is too high, leading to loss of selectivity. 3. High concentration favoring intermolecular reactions. | 1. Use a slight excess (1.05-1.1 equivalents) of the organolithium reagent for monolithiation. 2. Perform the reaction at the lowest practical temperature. 3. Conduct the reaction at a lower concentration. |
| Formation of Wurtz-Fittig coupling products | 1. Reaction temperature is too high. 2. Inappropriate solvent choice. | 1. Maintain a very low reaction temperature. 2. Avoid using solvents that can promote coupling, such as pure THF at higher temperatures. A hexane/ether mixture is often preferable. |
Data Presentation
The following tables summarize key reaction parameters and their expected outcomes based on general principles of lithium-halogen exchange. Note that these are illustrative, and optimal conditions should be determined empirically.
Table 1: Effect of Organolithium Reagent and Stoichiometry on Monolithiation Selectivity
| Organolithium Reagent | Equivalents | Expected Monolithiation Selectivity | Potential Side Products |
| n-BuLi | 1.1 | Moderate to High | Dilithiation, Debromination |
| t-BuLi | 1.1 | High | Dilithiation, Debromination |
| t-BuLi | 2.1 | Very High | Minimal |
Table 2: Influence of Temperature and Solvent on Yield of Monolithiated Product
| Temperature (°C) | Solvent System | Expected Yield of Monolithiated Product | Comments |
| -78 | THF | High | Potential for some side reactions. |
| -78 | Hexane/THF (10:1) | Very High | Often provides the best balance of reactivity and selectivity. |
| -40 | THF | Moderate | Increased risk of debromination and other side reactions. |
| 0 | Hexane/THF (10:1) | Low | Significant side reactions are likely. |
Experimental Protocols
Protocol 1: Monolithiation using n-Butyllithium
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous hexane/diethyl ether (10:1, 0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-Butyllithium (1.1 eq, 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Slowly add the desired electrophile (1.2 eq) at -78 °C.
-
Allow the reaction to warm to room temperature slowly and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Monolithiation using tert-Butyllithium
-
Follow the same setup as in Protocol 1, using this compound (1.0 eq) and anhydrous hexane/THF (10:1, 0.1 M).
-
Cool the solution to -78 °C.
-
Slowly add tert-Butyllithium (2.1 eq, 1.7 M in pentane) dropwise, maintaining the temperature below -75 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Slowly add the desired electrophile (1.2 eq) at -78 °C.
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Visualizations
Caption: Experimental workflow for the monolithiation of this compound.
Caption: Troubleshooting logic for monolithiation of this compound.
Technical Support Center: Managing Reaction Temperature for Efficient Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to temperature management in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction shows low or no conversion. Could the temperature be too low?
A1: Yes, insufficient temperature is a common reason for low or no conversion in cross-coupling reactions. The reaction temperature needs to be high enough to overcome the activation energy barrier, particularly for the oxidative addition step, which is often the rate-limiting step.[1] If you suspect the temperature is too low, consider the following:
-
Gradual Temperature Increase: Increase the reaction temperature in increments of 10-20 °C.[1] Monitor the reaction progress at each stage to find the optimal temperature that balances the reaction rate and catalyst stability.
-
Solvent Choice: Ensure your reaction solvent has a boiling point that allows for the desired temperature to be reached and maintained.
-
Microwave Heating: For sluggish reactions, microwave irradiation can be an effective method to rapidly increase the internal reaction temperature and accelerate the reaction rate.[2][3][4]
Q2: I am observing a black precipitate (palladium black) in my reaction. Is the temperature too high?
A2: The formation of a black precipitate is a classic sign of palladium catalyst decomposition into inactive palladium black, which can be caused by excessive heat.[5] High temperatures can promote catalyst agglomeration and precipitation, leading to a decrease in the concentration of the active catalytic species and stalling the reaction. To mitigate this:
-
Lower the Temperature: Reduce the reaction temperature. Optimization studies are often necessary to find the ideal temperature that promotes a good reaction rate without causing catalyst decomposition.
-
Ligand Selection: The choice of ligand is crucial for stabilizing the palladium catalyst at elevated temperatures. Bulky, electron-rich phosphine ligands can often improve catalyst stability.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) as the presence of oxygen can also lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species, which can then precipitate as palladium black.
Q3: How do I determine the optimal reaction temperature for a new cross-coupling reaction?
A3: Determining the optimal temperature for a new reaction requires systematic screening. A good starting point for many common cross-coupling reactions is often between 60 °C and 100 °C.[6][7] For instance, 60 °C is a general starting point for Suzuki-Miyaura reactions, while Buchwald-Hartwig aminations are typically run between 80-100 °C.[6][7] A Design of Experiments (DoE) approach can be highly effective in efficiently screening a range of temperatures along with other variables like catalyst loading and concentration to identify the optimal conditions.
Q4: What are the advantages of using microwave heating for temperature control in cross-coupling reactions?
A4: Microwave-assisted organic synthesis (MAOS) offers several advantages for controlling reaction temperature in cross-coupling reactions:
-
Rapid Heating: Microwaves provide rapid and uniform heating of the reaction mixture, significantly reducing reaction times compared to conventional heating methods.[4][8]
-
Increased Yields: The fast heating can minimize the formation of side products, often leading to cleaner reactions and higher yields.[8]
-
Access to Higher Temperatures: Microwave reactors can safely reach temperatures above the boiling point of the solvent by operating under pressure, allowing for reactions with high activation energies to proceed efficiently.[2]
-
Suppression of Side Reactions: In some cases, the rapid heating profile of microwave irradiation can suppress side reactions that are more prevalent under prolonged conventional heating.[9]
Troubleshooting Guides
Issue: Low Yield in Suzuki-Miyaura Coupling
Q: I am getting a low yield in my Suzuki-Miyaura coupling, but I don't see any catalyst decomposition. What temperature-related factors should I consider?
A: If there is no visible catalyst decomposition, the issue might be related to sub-optimal reaction kinetics or competing side reactions that are influenced by temperature.
-
Is the temperature too low? As a starting point, many Suzuki reactions are run at around 60 °C, but for less reactive substrates, higher temperatures may be necessary.[6] A study on a specific Suzuki-Miyaura coupling found 80 °C to be the optimum temperature, with a sharp decrease in yield at lower temperatures.[10] Consider incrementally increasing the temperature.
-
Are you observing protodeboronation? This side reaction, the cleavage of the C-B bond of the boronic acid by a proton source, can be temperature-dependent. If you suspect this is an issue, you might need to carefully optimize the temperature and base combination. In some cases, lowering the temperature might be beneficial.[11]
-
Is there evidence of homocoupling? The formation of biaryl products from the coupling of two boronic acid molecules can sometimes be favored at higher temperatures. Optimizing the reaction conditions, including lowering the temperature, can help suppress this side reaction.
Issue: Catalyst Deactivation in Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination starts well but then stalls. How can I manage the temperature to prevent premature catalyst deactivation?
A: Catalyst deactivation in Buchwald-Hartwig amination can be complex, with temperature playing a significant role. Typical reaction temperatures are between 80-100 °C.[7]
-
Excessive Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition pathways. If you are running the reaction at the higher end of the typical range, try lowering the temperature to see if catalyst lifetime improves.
-
Base and Temperature Interplay: The choice of base can influence the optimal temperature. Weaker bases may require higher reaction temperatures to achieve a good reaction rate.[7] Conversely, with strong bases, it might be possible to run the reaction at a lower temperature, which can be beneficial for thermally sensitive substrates.[12]
-
Ligand Stability: The thermal stability of the phosphine ligand is critical. At high temperatures, ligand degradation can occur, leading to catalyst deactivation. Ensure you are using a ligand known to be robust at your desired reaction temperature.
Quantitative Data Summary
Table 1: Typical Temperature Ranges for Common Cross-Coupling Reactions
| Cross-Coupling Reaction | Typical Temperature Range (°C) | Notes |
| Suzuki-Miyaura Coupling | Room Temperature - 120 °C | A good starting point is often 60 °C.[6] 80 °C was found to be optimal in one study.[10] |
| Buchwald-Hartwig Amination | 80 - 100 °C | Higher temperatures may be needed with weaker bases.[7] |
| Heck Reaction | 100 - 140 °C | Lowering the temperature can help if catalyst agglomeration is observed. |
| Sonogashira Coupling | Room Temperature - 150 °C | Can often be run at lower temperatures, but higher temperatures are sometimes required.[13][14] |
| Stille Coupling | 80 - 100 °C | Milder conditions are possible with more reactive substrates and advanced catalysts.[15][16] |
Table 2: Boiling Points of Common Solvents in Cross-Coupling Reactions
| Solvent | Boiling Point (°C) |
| Tetrahydrofuran (THF) | 66 |
| Toluene | 111 |
| 1,4-Dioxane | 101 |
| N,N-Dimethylformamide (DMF) | 153 |
| Acetonitrile | 82 |
| N-Methyl-2-pyrrolidone (NMP) | 202 |
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening in a Suzuki-Miyaura Coupling
-
Setup: In parallel reaction vials under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water mixture) to each vial to achieve the desired concentration.
-
Temperature Control: Place the vials in separate heating blocks or a parallel reactor system set to different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Reaction Monitoring: Stir the reactions at the set temperatures. After a predetermined time (e.g., 2, 4, 8, and 24 hours), take an aliquot from each reaction mixture.
-
Analysis: Quench the aliquots and analyze by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR) to determine the conversion and yield at each temperature point.
-
Optimization: Based on the results, identify the temperature that provides the best balance of reaction rate, yield, and minimal side product formation.
Protocol 2: Microwave-Assisted Heck Reaction
-
Reagent Preparation: In a microwave-safe reaction vessel, combine the aryl halide (1.0 equiv), alkene (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), phosphine ligand (e.g., P(o-tol)₃, 2 mol%), and base (e.g., Et₃N, 2.0 equiv).
-
Solvent Addition: Add the appropriate solvent (e.g., DMF or NMP) and a stir bar.
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Set the desired temperature (e.g., 120 °C), maximum pressure, and reaction time (e.g., 10-30 minutes). The microwave unit will automatically adjust the power to maintain the set temperature.
-
Workup: After the reaction is complete and the vessel has cooled to room temperature, open the vessel and work up the reaction mixture as per standard procedures.
Visualizations
Caption: Troubleshooting workflow for low conversion.
Caption: Temperature's impact on reaction parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Head-to-Head Battle of Cross-Coupling Titans: Suzuki vs. Stille Polymerization of 1,4-Dibromo-2,5-dihexylbenzene
For researchers in materials science and drug development, the synthesis of well-defined conjugated polymers is a critical step. The choice of polymerization method can significantly impact the final properties of the material. This guide provides a detailed comparison of two of the most powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings, for the polymerization of 1,4-dibromo-2,5-dihexylbenzene to yield poly(2,5-dihexyl-1,4-phenylene).
The Suzuki-Miyaura coupling, which utilizes organoboron reagents, and the Stille coupling, which employs organotin compounds, are both mainstays in the synthetic chemist's toolbox for forming carbon-carbon bonds. When applied to polymerization, these reactions offer distinct advantages and disadvantages in terms of monomer preparation, reaction conditions, catalyst systems, and polymer characteristics. This comparison guide delves into these differences, providing available experimental data, detailed protocols, and visual representations of the catalytic cycles and experimental workflows to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Key Differences Between Suzuki and Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters) | Organotin compounds (e.g., stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts. |
| Stability of Reagents | Boronic acids can be prone to protodeboronation. | Organostannanes are generally stable to air and moisture. |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups. |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, K₃PO₄). | Often proceeds under neutral or mildly basic conditions. |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed. | Tin byproducts can be challenging to remove completely from the polymer. |
Performance Comparison: A Data-Driven Perspective
Table 1: Representative Quantitative Data for Suzuki and Stille Polymerization of p-Phenylene Derivatives
| Coupling Method | Monomers | Catalyst System | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Yield (%) | Reference |
| Suzuki | 2,5-dihexyl-1,4-phenylenediboronic acid + 1,4-dibromobenzene | Pd(PPh₃)₄ / K₂CO₃ | 15.2 | 35.0 | 2.3 | 85 | Hypothetical data based on typical results |
| Stille | 1,4-bis(trimethylstannyl)-2,5-dihexylbenzene + 1,4-dibromobenzene | Pd₂(dba)₃ / P(o-tol)₃ | 25.8 | 59.3 | 2.3 | 92 | Hypothetical data based on typical results |
Note: The data presented in this table is illustrative and based on typical results for the polymerization of similar p-phenylene derivatives. Actual results for the polymerization of this compound may vary.
Generally, Stille polycondensation can often lead to higher molecular weight polymers.[1] However, the toxicity of organotin compounds and the difficulty in completely removing tin residues from the final polymer are significant drawbacks. Suzuki polymerization, on the other hand, is a more environmentally benign method with easier purification, though achieving very high molecular weights can sometimes be challenging.[2]
Catalytic Cycles: A Visual Explanation
The fundamental mechanisms of Suzuki and Stille couplings involve a similar sequence of oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the conditions required for transmetalation.
Experimental Protocols
Below are representative experimental protocols for the polymerization of this compound via Suzuki and Stille couplings. These are generalized procedures and may require optimization for specific applications.
Suzuki Polymerization Protocol
Monomers:
-
This compound
-
2,5-Dihexyl-1,4-phenylenebis(boronic acid) or its corresponding pinacol ester
Catalyst System:
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Base: Aqueous solution of potassium carbonate (K₂CO₃) (2 M) or potassium phosphate (K₃PO₄)
Solvent:
-
Toluene, dioxane, or a mixture of toluene and water.
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), 2,5-dihexyl-1,4-phenylenebis(boronic acid) (1.0 eq), and the palladium catalyst.
-
Add the organic solvent and the aqueous base solution.
-
Degas the mixture by bubbling with the inert gas for 20-30 minutes.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 24-48 hours.
-
Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC).
-
After completion, cool the reaction mixture to room temperature and pour it into a large volume of a non-solvent like methanol to precipitate the polymer.
-
Filter the polymer and wash it sequentially with water, methanol, and acetone to remove catalyst residues and unreacted monomers.
-
Further purification can be achieved by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform to extract the polymer).
-
Dry the purified polymer under vacuum.
Stille Polymerization Protocol
Monomers:
-
This compound
-
1,4-Bis(trimethylstannyl)-2,5-dihexylbenzene
Catalyst System:
-
Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
Ligand: Tri(o-tolyl)phosphine [P(o-tol)₃] (4-8 mol%)
Solvent:
-
Anhydrous and degassed toluene or chlorobenzene.
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and 1,4-bis(trimethylstannyl)-2,5-dihexylbenzene (1.0 eq) in the anhydrous solvent.
-
Add the palladium catalyst and the phosphine ligand to the solution.
-
Thoroughly degas the reaction mixture using the freeze-pump-thaw method (3 cycles).
-
Heat the mixture to 100-110 °C and stir for 24-72 hours.
-
Monitor the molecular weight build-up using GPC.
-
Upon completion, cool the reaction to room temperature and precipitate the polymer by adding the solution to a large volume of methanol.
-
Collect the polymer by filtration and wash it extensively with methanol.
-
To remove tin byproducts, the crude polymer can be redissolved in a suitable solvent and washed with an aqueous solution of potassium fluoride, followed by filtration through celite.
-
Further purification by Soxhlet extraction is recommended.
-
Dry the final polymer product under vacuum.
Experimental Workflow Comparison
The following diagram illustrates the key differences in the experimental workflows for Suzuki and Stille polymerizations.
Conclusion and Outlook
Both Suzuki and Stille couplings are highly effective methods for the synthesis of poly(2,5-dihexyl-1,4-phenylene). The choice between them often involves a trade-off between performance and practicality.
-
Suzuki polymerization is generally favored due to its use of less toxic and more environmentally friendly reagents, as well as a more straightforward purification process. It is an excellent choice for many applications where moderate molecular weights are sufficient.
-
Stille polymerization may be the preferred method when very high molecular weights are required or when the monomers contain functional groups that are sensitive to the basic conditions of the Suzuki coupling. However, the toxicity of organotin compounds and the potential for tin contamination in the final product are significant considerations that require careful handling and rigorous purification.
For researchers developing materials for biological or electronic applications where purity is paramount, the additional purification steps required for Stille-polymerized materials may be a necessary undertaking to achieve the desired polymer characteristics. Conversely, for applications where "greener" chemistry and ease of synthesis are priorities, Suzuki polymerization presents a more attractive option.
Ultimately, the optimal choice will depend on the specific research goals, available resources, and the desired properties of the final polymeric material. It is also worth noting that other cross-coupling methods, such as Kumada catalyst-transfer polycondensation, can be viable alternatives and may offer advantages in specific cases, such as the potential for controlled/"living" polymerization.
References
The Length of the Side Chain: How Alkyl Chains Dictate the Properties of Conjugated Polymers
A comprehensive analysis of the profound impact of alkyl side-chain length on the optoelectronic and physical properties of conjugated polymers, providing researchers with a comparative guide to aid in material design and development.
The performance of conjugated polymers in a variety of applications, from organic photovoltaics (OPVs) to flexible electronics, is intricately linked to their molecular structure. Among the various structural motifs that can be tailored, the length of the alkyl side chains appended to the polymer backbone plays a pivotal role in determining the material's processability, morphology, and ultimately, its electronic function. This guide offers a detailed comparison of how varying alkyl chain lengths influence key properties of conjugated polymers, supported by experimental data and detailed methodologies.
The Balancing Act: Solubility and Performance
One of the primary functions of alkyl side chains is to impart solubility to the otherwise rigid and insoluble conjugated backbone, enabling solution-based processing techniques.[1][2] As a general trend, longer alkyl chains enhance solubility, allowing for the formation of uniform thin films. However, this increased solubility often comes at the cost of diminished electronic performance. The bulky side chains can disrupt the close packing of polymer backbones, hindering the intermolecular charge transport that is crucial for efficient device operation.[1][2] Therefore, a delicate balance must be struck between achieving adequate solubility for processing and maintaining favorable electronic properties.
Impact on Optical and Morphological Properties
The length of alkyl side chains has a direct and measurable effect on the optical and morphological characteristics of conjugated polymers. These changes are critical as they influence light absorption, charge generation, and charge transport in devices.
Optical Properties: A Shift in Absorption
Variations in alkyl chain length can lead to shifts in the absorption and photoluminescence spectra of conjugated polymers. Shorter alkyl chains tend to promote stronger interchain interactions and a more planar backbone conformation, resulting in a red-shift in the absorption spectrum. This indicates a smaller bandgap and enhanced aggregation, which can be beneficial for light harvesting in solar cells.
Morphological Characteristics: From Packing to Orientation
The morphology of the polymer thin film is highly sensitive to the length of the alkyl side chains. X-ray diffraction (XRD) studies reveal that shorter side chains can lead to a closer π-π stacking distance between polymer backbones, which is advantageous for charge hopping.[3] Furthermore, the orientation of the polymer chains relative to the substrate—either "edge-on" or "face-on"—can be influenced by the side-chain length, which has significant implications for charge transport in devices like organic field-effect transistors (OFETs).
Quantitative Comparison of Poly(3-alkylthiophene)s (P3ATs)
To illustrate these effects, the following tables summarize key properties of a series of poly(3-alkylthiophene)s with varying alkyl side-chain lengths.
Table 1: Optical Properties of P3ATs with Different Alkyl Side Chains
| Polymer | Alkyl Chain | Absorption Max (λ_max) in Film (nm) | Photoluminescence Max (λ_em) in Film (nm) |
| P3BT | Butyl (C4) | ~520 | ~650 |
| P3HT | Hexyl (C6) | ~525 | ~655 |
| P3OT | Octyl (C8) | ~530 | ~660 |
| P3DDT | Dodecyl (C12) | ~535 | ~665 |
Table 2: Morphological and Thermal Properties of P3ATs
| Polymer | Alkyl Chain | Interchain Spacing (Å) | Crystalline Melting Temperature (T_m) (°C) |
| P3BT | Butyl (C4) | ~3.8 | ~230 |
| P3HT | Hexyl (C6) | ~3.9 | ~220 |
| P3OT | Octyl (C8) | ~4.0 | ~210 |
| P3DDT | Dodecyl (C12) | ~4.2 | ~190 |
Table 3: Electronic Properties of P3ATs in Devices
| Polymer | Alkyl Chain | Hole Mobility (cm²/Vs) in OFETs | Power Conversion Efficiency (%) in OPVs |
| P3BT | Butyl (C4) | ~10⁻³ - 10⁻² | ~3.2[4] |
| P3HT | Hexyl (C6) | ~10⁻² - 10⁻¹ | ~4.6[4] |
| P3OT | Octyl (C8) | ~10⁻³ - 10⁻² | ~4.0 |
| P3DDT | Dodecyl (C12) | ~10⁻⁴ - 10⁻³ | ~2.5 |
Note: The values presented are approximate and can vary depending on the specific synthesis, processing conditions, and device architecture.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to reproduce and build upon these findings.
Synthesis of Poly(3-alkylthiophene)s via GRIM Method
The Grignard Metathesis (GRIM) polymerization is a common method for synthesizing regioregular P3ATs.[3][5][6][7]
-
Monomer Preparation: Start with the synthesis of 2,5-dibromo-3-alkylthiophene monomers.
-
Grignard Metathesis: In an inert atmosphere (e.g., argon or nitrogen), dissolve the 2,5-dibromo-3-alkylthiophene monomer in a dry solvent like tetrahydrofuran (THF).
-
Add a Grignard reagent, such as isopropylmagnesium chloride, dropwise at room temperature to initiate the metathesis reaction.
-
Polymerization: Introduce a nickel-based catalyst, for example, Ni(dppp)Cl₂ ([1,3-Bis(diphenylphosphino)propane]dichloronickel(II)), to the reaction mixture to begin the polymerization.
-
Termination and Purification: After a set reaction time, quench the polymerization by adding an acidic solution (e.g., HCl).
-
Precipitate the polymer in a non-solvent like methanol.
-
Collect the polymer by filtration and purify it further using Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.[8]
Thin Film Preparation for OFETs and Optical Characterization
Uniform thin films are crucial for reliable device performance and characterization.[9][10]
-
Solution Preparation: Dissolve the synthesized P3AT in a suitable solvent, such as chloroform or chlorobenzene, at a specific concentration (e.g., 5-10 mg/mL).[9]
-
Substrate Cleaning: Thoroughly clean the substrates (e.g., glass for UV-Vis/PL, Si/SiO₂ for OFETs) using a sequence of sonication in deionized water, acetone, and isopropanol.
-
Surface Treatment (for OFETs): For OFET fabrication, the Si/SiO₂ substrate is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the semiconductor/dielectric interface.
-
Spin Coating: Dispense the polymer solution onto the substrate and spin-coat at a specific speed (e.g., 1000-3000 rpm) for a defined time (e.g., 30-60 seconds) to achieve the desired film thickness.[9]
-
Annealing: Thermally anneal the films on a hotplate at a temperature above the polymer's glass transition temperature (e.g., 120-150°C) for a set duration (e.g., 10-30 minutes) to promote self-assembly and improve crystallinity.[8]
Characterization Techniques
-
Grazing Incidence X-ray Diffraction (GIXD): Use GIXD to probe the molecular packing and orientation of the polymer chains in the thin film.[2][14][15][16][17] The positions of the diffraction peaks can be used to calculate the lamellar and π-π stacking distances.
-
OFET Fabrication: Fabricate top-contact, bottom-gate OFETs by thermally evaporating source and drain electrodes (e.g., gold) onto the P3AT thin film through a shadow mask.[18]
-
Electrical Characterization: Measure the output and transfer characteristics of the OFETs using a semiconductor parameter analyzer in an inert atmosphere.
-
Mobility Calculation: Extract the field-effect mobility from the saturation regime of the transfer curve using the standard MOSFET equation.
Visualizing the Relationships and Workflows
The following diagrams illustrate the key relationships and experimental workflows described in this guide.
Caption: Relationship between alkyl chain length and key polymer properties.
Caption: General experimental workflow for synthesis and characterization.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. X-Ray Scattering Study of Thin-Films of Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene | NIST [nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sidechain engineering in poly(2,3-alkylthieno[3,4- b ]pyrazine)s via GRIM polymerization: solubility, film formation, and device performance - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00023H [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researching.cn [researching.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. X-ray scattering study of thin films of poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tsapps.nist.gov [tsapps.nist.gov]
- 16. collaborate.princeton.edu [collaborate.princeton.edu]
- 17. researchgate.net [researchgate.net]
- 18. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
A Comparative Guide to Dibrominated Monomers for Organic Solar Cells: 1,4-Dibromo-2,5-dihexylbenzene in Focus
For researchers and scientists in the field of organic electronics and drug development, the selection of appropriate monomeric building blocks is a critical step in the design of high-performance organic solar cells (OSCs). This guide provides a comparative analysis of 1,4-Dibromo-2,5-dihexylbenzene against other common dibrominated monomers used in the synthesis of conjugated polymers for OSC applications. We will delve into the performance of polymers derived from these monomers, supported by experimental data, and provide an overview of the synthetic methodologies.
Introduction to Dibrominated Monomers in OSCs
Dibrominated aromatic compounds are essential precursors for the synthesis of π-conjugated polymers, which form the active layer of OSCs. The structure of the dibrominated monomer significantly influences the electronic properties, morphology, and ultimately, the power conversion efficiency (PCE) of the resulting solar cell. Key parameters for evaluating OSC performance include the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and PCE.
This guide focuses on a comparative analysis of polymers derived from the following dibrominated monomers:
-
This compound: A derivative of benzene with solubilizing hexyl chains.
-
Dibromothiophene: A five-membered heterocyclic compound known for producing polymers with good charge transport properties.
-
Dibromobenzothiadiazole: An electron-deficient monomer used to create donor-acceptor copolymers with tailored band gaps.
-
Dibromofluorene: A monomer that imparts rigidity and good thermal stability to the polymer backbone.
Comparative Performance of Polymers in OSCs
The following table summarizes the photovoltaic performance of representative polymers synthesized from the aforementioned dibrominated monomers. It is important to note that the device fabrication conditions and acceptor materials may vary between studies, which can influence the final performance metrics.
| Polymer Donor | Dibrominated Monomer(s) | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| Poly(3-hexylthiophene) (P3HT) | 2,5-Dibromo-3-hexylthiophene | PC61BM | ~3.6 | ~0.6 | ~10 | ~60 |
| Poly[2,7-(9,9-dioctylfluorene)-alt-5,5-(4,7-di-2-thienyl-2,1,3-benzothiadiazole)] (PFDTBT) | 2,7-Dibromo-9,9-dioctylfluorene & 4,7-bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole | PC71BM | ~1.93 | - | - | - |
| P10 (a thiophene-benzothiadiazole copolymer) | Dibrominated thiophene and benzothiadiazole derivatives | PC60BM | 1.91 | 0.64 | 5.68 | 64 |
| P2 (a benzothiadiazole-thiophene terpolymer) | Dibromobenzothiadiazole and Dibromothiophene derivatives | PC71BM | 6.60 | - | 12.43 | 73.1 |
Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.
Experimental Protocols
General Synthesis of Conjugated Polymers via Stille Polymerization
The Stille cross-coupling reaction is a common method for synthesizing conjugated polymers from dibrominated monomers.
Materials:
-
Dibrominated monomer (e.g., this compound)
-
Distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous and degassed solvent (e.g., toluene or chlorobenzene)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve equimolar amounts of the dibrominated monomer and the distannyl comonomer in the anhydrous solvent.
-
Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.
-
Thoroughly degas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to reflux (typically 90-120 °C) and stir for 24-48 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration and purify it by Soxhlet extraction using a sequence of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and oligomers.
-
The final polymer is extracted with a good solvent (e.g., chloroform or chlorobenzene) and reprecipitated into methanol.
-
The purified polymer is then dried under vacuum.
General Organic Solar Cell Fabrication
Device Architecture: ITO / PEDOT:PSS / Polymer:Acceptor Blend / Ca / Al
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Conjugated polymer (donor) and an acceptor (e.g., PCBM)
-
Chlorobenzene or other suitable organic solvent
-
Calcium (Ca) and Aluminum (Al) for thermal evaporation
Procedure:
-
Patterned ITO-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are treated with UV-ozone for 15 minutes to improve the wettability.
-
A thin layer of PEDOT:PSS is spin-coated onto the ITO surface and annealed at 150°C for 10 minutes in a nitrogen-filled glovebox.
-
The active layer solution, consisting of the conjugated polymer and an acceptor (e.g., in a 1:1 weight ratio) dissolved in chlorobenzene, is spin-coated on top of the PEDOT:PSS layer. The film is then annealed at a temperature optimized for the specific blend.
-
Finally, a cathode consisting of Ca (e.g., 20 nm) and Al (e.g., 100 nm) is deposited by thermal evaporation under high vacuum (< 10⁻⁶ Torr).
Visualizing the Workflow and Relationships
To better understand the process and the interplay of different components, the following diagrams are provided.
Discussion and Outlook
The choice of the dibrominated monomer is a crucial factor that dictates the performance of the resulting organic solar cell.
-
This compound and its derivatives are foundational building blocks. The alkyl chains enhance solubility, which is essential for solution-based processing. Polymers based on phenylene vinylene units have been extensively studied, though often for OLED applications. For OSCs, their relatively wide bandgap can be a limitation for absorbing a broad range of the solar spectrum.
-
Dibromothiophenes , particularly 2,5-dibromo-3-hexylthiophene, are the precursors to the benchmark polymer P3HT. P3HT-based solar cells have been extensively studied and offer a good balance of performance and processability. The thiophene unit generally leads to polymers with higher hole mobilities compared to their phenylene counterparts.
-
Dibromobenzothiadiazole is a key electron-accepting monomer. When copolymerized with electron-donating monomers (often also derived from dibrominated precursors), it allows for the synthesis of donor-acceptor polymers with low band gaps. This strategy is highly effective in increasing the Jsc by broadening the absorption spectrum of the polymer.
-
Dibromofluorene introduces rigidity and planarity into the polymer backbone, which can enhance interchain interactions and charge transport. Copolymers of fluorene and benzothiadiazole have shown promise in OSCs.
Cyclic voltammetry analysis of polymers derived from 1,4-Dibromo-2,5-dihexylbenzene
For researchers, scientists, and drug development professionals, understanding the electrochemical properties of conjugated polymers is paramount for their application in organic electronics, biosensors, and drug delivery systems. This guide provides a comparative analysis of the cyclic voltammetry (CV) of polymers derived from 1,4-Dibromo-2,5-dihexylbenzene and two widely studied alternatives: poly(3-hexylthiophene) (P3HT) and poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV).
Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox behavior of molecules and materials. For conjugated polymers, CV provides crucial information about their oxidation and reduction potentials, which are directly related to their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels govern the charge injection and transport properties of the polymers, making CV an indispensable tool for material characterization and device optimization.
Performance Comparison: Electrochemical Properties
| Polymer | Onset Oxidation Potential (E_ox_onset) vs. Ag/Ag+ (V) | HOMO Level (eV) | Onset Reduction Potential (E_red_onset) vs. Ag/Ag+ (V) | LUMO Level (eV) | Electrochemical Band Gap (eV) |
| PDDPV | ~0.75[1] | ~-5.15[1] | Not clearly reported/irreversible[1] | ~-2.64 | ~2.51[1] |
| P3HT | ~0.4[2][3] | ~-4.8 to -5.2[3][4] | ~-1.4 to -1.8[3] | ~-2.8 to -3.1[4] | ~1.9 to 2.1[4] |
| MEH-PPV | ~0.55[5] | ~-5.3[6] | ~-1.8[5] | ~-2.9 to -3.0 | ~2.2 to 2.4[5] |
Note: The values presented are approximate and can vary depending on the experimental conditions such as the solvent, electrolyte, scan rate, and reference electrode used. The HOMO and LUMO levels are calculated from the onset potentials.
From the comparison, P3HT generally exhibits a lower oxidation potential, suggesting it is more easily oxidized than the PPV derivatives. The electrochemical band gaps, a key parameter for optoelectronic applications, are also observed to be different, with P3HT typically having a smaller band gap than PDDPV and MEH-PPV.
Experimental Protocols
A detailed methodology for performing cyclic voltammetry on conjugated polymer films is provided below. This protocol is a generalized procedure based on common practices reported in the literature[7][8][9].
1. Preparation of the Working Electrode:
-
A thin film of the conjugated polymer is deposited onto a conductive substrate, typically indium tin oxide (ITO) coated glass or a platinum disk electrode.
-
Spin-coating is a common method for film deposition from a polymer solution (e.g., in chloroform or chlorobenzene).
-
The film is then dried under vacuum to remove any residual solvent.
2. Electrochemical Cell Setup:
-
A standard three-electrode cell is used.
-
The polymer-coated substrate serves as the working electrode.
-
A platinum wire or coil is typically used as the counter (auxiliary) electrode.
-
A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is used as the reference electrode.
3. Electrolyte Solution:
-
The electrolyte solution consists of an inert salt (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or lithium perchlorate (LiClO4)) dissolved in an anhydrous, deoxygenated organic solvent such as acetonitrile or propylene carbonate.
-
The solution should be purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements.
4. Cyclic Voltammetry Measurement:
-
The electrochemical cell is connected to a potentiostat.
-
The potential of the working electrode is swept linearly from an initial potential to a vertex potential, and then the scan is reversed back to the initial potential. This constitutes one cycle.
-
The scan rate (e.g., 50-100 mV/s) is an important parameter that can be varied to study the kinetics of the redox processes.
-
Several cycles are typically run to ensure the stability and reproducibility of the voltammogram.
5. Data Analysis:
-
The resulting plot of current versus potential is the cyclic voltammogram.
-
The onset oxidation potential (E_ox_onset) and onset reduction potential (E_red_onset) are determined from the voltammogram. These are the potentials at which the Faradaic current begins to increase.
-
The HOMO and LUMO energy levels can be estimated from the onset potentials using the following empirical equations[1][10]:
-
HOMO (eV) = - (E_ox_onset - E_ferrocene + 4.8)
-
LUMO (eV) = - (E_red_onset - E_ferrocene + 4.8)
-
Where E_ferrocene is the half-wave potential of the ferrocene/ferrocenium (Fc/Fc+) redox couple measured under the same experimental conditions and is used as an internal or external standard. The value 4.8 eV is the absolute potential of the Fc/Fc+ couple relative to the vacuum level.
-
-
The electrochemical band gap (Eg) is the difference between the LUMO and HOMO energy levels: Eg = LUMO - HOMO .
Visualizing the Experimental Workflow
The logical flow of a cyclic voltammetry experiment for analyzing conjugated polymers can be visualized as follows:
Caption: Experimental workflow for cyclic voltammetry analysis of conjugated polymers.
This guide provides a foundational comparison of the electrochemical properties of a polymer derived from this compound and common alternatives. The provided experimental protocol and workflow diagram offer a practical framework for researchers to conduct their own cyclic voltammetry analyses. For more in-depth understanding, consulting the cited literature is recommended.
References
- 1. lee.chem.uh.edu [lee.chem.uh.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 9. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 10. researchgate.net [researchgate.net]
The Influence of Dihexyl Groups on the Photophysical Properties of Conjugated Polymers: A Comparative Guide
The introduction of alkyl side chains, such as dihexyl groups, onto the backbone of conjugated polymers is a critical strategy for enhancing their processability and influencing their optoelectronic properties. This guide provides a comparative analysis of the photophysical characteristics of a representative conjugated polymer, polythiophene, with and without hexyl side chains. We will focus on the comparison between the well-studied poly(3-hexylthiophene) (P3HT) and its unsubstituted counterpart, polythiophene (PT).
The presence of hexyl groups on the thiophene ring in P3HT drastically improves its solubility in organic solvents, enabling solution-based processing techniques for the fabrication of thin films. In contrast, unsubstituted polythiophene is notoriously insoluble, which has historically limited its characterization and application. Modern techniques, however, allow for the formation of PT thin films through methods like electrochemical polymerization and oxidative chemical vapor deposition, facilitating a comparative study of their solid-state properties.
Data Presentation: Photophysical Properties
The following table summarizes the key photophysical parameters for poly(3-hexylthiophene) and unsubstituted polythiophene. It is important to note that the properties of conjugated polymers in the solid state are highly dependent on factors such as crystallinity, morphology, and film preparation methods.
| Photophysical Property | Poly(3-hexylthiophene) (P3HT) | Unsubstituted Polythiophene (PT) | Key Differences & Remarks |
| Solubility | Soluble in common organic solvents (e.g., chloroform, toluene, chlorobenzene) | Insoluble in common organic solvents | The hexyl side chains are the primary reason for P3HT's solubility. |
| Absorption Maximum (λmax) in Thin Film | ~520-560 nm (can show vibronic features at ~520, 550, and 600 nm) | ~485 nm (attributed to the bipolaron state), with a π-π* transition around 336-366 nm[1] | The absorption of P3HT is red-shifted compared to the main π-π* transition of PT, indicating a more extended conjugation length in the solid state due to better packing. |
| Photoluminescence (PL) Emission Maximum (λem) in Thin Film | ~650-700 nm | Not consistently reported, but emission is generally weak. | P3HT exhibits distinct and well-characterized photoluminescence. The emission from unsubstituted PT is often quenched and difficult to measure reliably. |
| Photoluminescence Quantum Yield (PLQY) | In solution: ~30-42%[2]. In film: Significantly lower, typically <5%[2]. | Not reliably reported for thin films due to insolubility and aggregation-induced quenching. | The flexible hexyl chains in P3HT help to prevent severe aggregation in solution, leading to a higher quantum yield compared to the solid state where chains are more closely packed. The rigid nature of PT leads to strong interchain interactions and significant fluorescence quenching. |
| Optical Band Gap (Eg) | ~1.9 - 2.1 eV[1] | ~2.0 - 2.55 eV[3][4] | The band gap of P3HT is generally at the lower end of the range for polythiophenes, which is advantageous for applications like organic photovoltaics. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Polymer Synthesis
a) Synthesis of Poly(3-hexylthiophene) (P3HT) via Oxidative Polymerization:
P3HT can be synthesized using chemical oxidative polymerization with iron(III) chloride (FeCl₃) as the oxidizing agent.
-
3-hexylthiophene monomer is dissolved in an appropriate solvent, such as chloroform.
-
Anhydrous FeCl₃, also dissolved in chloroform, is added to the monomer solution. The molar ratio of oxidant to monomer is a critical parameter to control the polymerization.
-
The reaction mixture is stirred at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 12 hours).
-
The resulting polymer is precipitated by pouring the reaction mixture into methanol.
-
The precipitate is then purified by washing with methanol until the filtrate is colorless to remove any remaining catalyst and oligomers.
-
The purified P3HT is then dried under vacuum.
b) Synthesis of Unsubstituted Polythiophene (PT) Thin Films via Electrochemical Polymerization:
Due to its insolubility, PT is often synthesized directly as a thin film on a conductive substrate.
-
An electrochemical cell is set up with a working electrode (e.g., indium tin oxide (ITO) coated glass), a counter electrode, and a reference electrode.
-
The electrolyte solution is prepared by dissolving the thiophene monomer and a supporting electrolyte (e.g., KPF₆) in a solvent like acetonitrile.
-
A constant current or potential is applied to the working electrode. This oxidizes the thiophene monomers, which then polymerize and deposit onto the electrode surface as a thin film.
-
The thickness of the film can be controlled by the duration of the polymerization and the applied current/potential.
-
After deposition, the film is rinsed with the solvent to remove any unreacted monomer and electrolyte.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy is used to determine the absorption spectra of the polymer films, providing information about the electronic transitions and the optical band gap.
-
Sample Preparation: Thin films of the polymers are prepared on transparent substrates like quartz or glass. For P3HT, this is typically done by spin-coating a solution of the polymer. For PT, the film is already deposited on the conductive substrate from the electrochemical synthesis.
-
Baseline Correction: A baseline spectrum of the bare substrate is recorded to subtract its contribution from the final measurement.
-
Measurement: The absorption spectrum of the polymer film is recorded over a wavelength range that covers the expected electronic transitions (e.g., 300-800 nm). The absorbance is measured as a function of wavelength.
-
Data Analysis: The wavelength of maximum absorption (λmax) is identified. The optical band gap (Eg) can be estimated from the onset of absorption using a Tauc plot.
Photoluminescence Spectroscopy
Photoluminescence (PL) spectroscopy is used to measure the emission spectra of the polymers after excitation with light of a suitable wavelength.
-
Sample Preparation: Similar to UV-Vis spectroscopy, thin films on transparent substrates are used.
-
Excitation: The sample is excited with a monochromatic light source at a wavelength where the polymer absorbs strongly (typically at or near the λmax).
-
Emission Collection: The emitted light is collected, typically at a 90-degree angle to the excitation beam to minimize scattered light, and passed through a monochromator to a detector.
-
Data Acquisition: The intensity of the emitted light is recorded as a function of wavelength to obtain the PL spectrum. The wavelength of maximum emission (λem) is then determined.
Photoluminescence Quantum Yield (PLQY) Measurement
The PLQY is the ratio of the number of photons emitted to the number of photons absorbed. For thin films, an integrating sphere method is commonly used for accurate measurements.
-
Integrating Sphere Setup: The polymer film sample is placed inside an integrating sphere, which is a hollow sphere coated with a highly reflective material.
-
Measurement of Excitation Profile: The excitation light beam is directed into the sphere, and the spectrum is measured with and without the sample in the beam path. This allows for the determination of the number of photons absorbed by the sample.
-
Measurement of Emission Spectrum: The sample is then excited by the light source, and the total emitted light, which is scattered and integrated by the sphere, is collected and measured by a detector.
-
Calculation: The PLQY is calculated by dividing the number of emitted photons (obtained from the integrated emission spectrum) by the number of absorbed photons.
Visualizations
References
A Comparative Guide to Purity Assessment of Synthesized 1,4-Dibromo-2,5-dihexylbenzene via HPLC
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical parameter that dictates their suitability for further use. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 1,4-Dibromo-2,5-dihexylbenzene against other analytical techniques. Supporting experimental protocols and data are presented to aid in methodological selection and implementation.
Introduction to this compound and its Purity Assessment
This compound is a substituted aromatic compound with potential applications in organic electronics and as a building block in the synthesis of more complex molecules. The synthesis of this compound can result in various impurities, including unreacted starting materials, mono-brominated species, and isomers. Therefore, a robust analytical method is required to accurately determine its purity. HPLC is a powerful and versatile technique for this purpose, offering high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the most common and suitable mode for the analysis of non-polar to moderately polar organic compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 80% B
-
2-15 min: 80% to 100% B
-
15-20 min: 100% B
-
20.1-25 min: 80% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 10 mL of Acetonitrile to prepare a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.
Comparison with Alternative Analytical Techniques
While HPLC is a primary method for purity determination, other techniques can provide complementary information or may be more suitable for specific impurities.
| Technique | Principle | Advantages | Limitations | Typical Purity Result (%) |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, high sensitivity, quantitative accuracy, applicable to a wide range of compounds. | Requires soluble samples, can be time-consuming for method development. | 99.5 |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Excellent for volatile impurities, provides structural information for impurity identification.[1] | Not suitable for non-volatile or thermally labile compounds. | 99.3 |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed structural information, can quantify impurities without a reference standard (qNMR).[2] | Lower sensitivity compared to HPLC, complex spectra for mixtures. | 99.0 |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecules, causing vibrational transitions. | Fast, non-destructive, provides information about functional groups present.[3] | Not suitable for quantification of minor impurities, limited specificity for complex mixtures. | >98 (qualitative) |
Experimental Workflow and Decision Making
The selection of an appropriate analytical technique is crucial for obtaining reliable purity data. The following diagrams illustrate the experimental workflow for HPLC analysis and a logical approach to choosing the best method.
Caption: HPLC Experimental Workflow for Purity Assessment.
Caption: Decision Tree for Selecting a Purity Analysis Method.
Conclusion
For the routine purity assessment of synthesized this compound, HPLC offers a robust, sensitive, and quantitative solution. The provided RP-HPLC method serves as an excellent starting point for method development and validation. While techniques like GC-MS and NMR provide valuable complementary information, particularly for impurity identification and structural elucidation, HPLC remains the workhorse for accurate purity determination in most research and development settings. The choice of analytical technique should be guided by the specific requirements of the analysis, including the nature of expected impurities and the desired level of quantitative accuracy.
References
Bridging the Gap: A Comparative Analysis of Theoretical and Experimental Band Gaps in Poly(1,4-dihexyl-2,5-phenylene)
A critical evaluation of the electronic properties of poly(1,4-dihexyl-2,5-phenylene), a key material in organic electronics, reveals a notable variance between theoretically predicted and experimentally determined band gaps. This guide delves into the methodologies used to ascertain these values, providing a comprehensive comparison for researchers and professionals in materials science and drug development.
The discrepancy between theoretical and experimental band gaps in conjugated polymers like poly(1,4-dihexyl-2,5-phenylene), a derivative of 1,4-Dibromo-2,5-dihexylbenzene through polymerization, is a crucial consideration for designing and predicting the performance of organic electronic devices. While computational models offer a predictive framework, experimental validation is paramount for understanding the real-world behavior of these materials.
Quantitative Comparison of Band Gap Values
| Parameter | Theoretical Value (eV) | Experimental Value (eV) | Method |
| Optical Band Gap | ~3.0 - 3.2 | ~2.7 - 2.9 | UV-Vis Spectroscopy |
| Electrochemical Band Gap | Not Directly Calculated | ~2.8 - 3.0 | Cyclic Voltammetry |
Note: The values presented are approximate ranges based on literature for similar poly(p-phenylene) derivatives and are intended for comparative purposes.
Methodologies for Band Gap Determination
The determination of a polymer's band gap relies on both experimental techniques that probe the electronic transitions and computational methods that model the electronic structure.
Experimental Protocols
1. UV-Vis Absorption Spectroscopy (Optical Band Gap)
This technique measures the absorption of light by the polymer in solution or as a thin film. The optical band gap is determined from the onset of the lowest energy electronic transition.
-
Sample Preparation: The polymer is dissolved in a suitable organic solvent (e.g., chloroform, tetrahydrofuran) to a dilute concentration (e.g., 10⁻⁵ M). For thin-film measurements, the solution is spin-coated or drop-cast onto a quartz substrate.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance spectrum over a relevant wavelength range (typically 200-800 nm).
-
Data Analysis: The absorption spectrum is plotted as absorbance versus wavelength. The onset of the absorption edge (λ_onset) is determined from the intersection of the baseline and the tangent to the low-energy side of the absorption peak. The optical band gap (E_g_opt) is then calculated using the formula:
E_g_opt (eV) = 1240 / λ_onset (nm)
2. Cyclic Voltammetry (Electrochemical Band Gap)
Cyclic voltammetry (CV) is an electrochemical technique used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a material. The difference between these levels provides the electrochemical band gap.
-
Experimental Setup: A three-electrode cell is used, consisting of a working electrode (e.g., a platinum or glassy carbon electrode coated with the polymer film), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire). The measurement is conducted in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Procedure: The potential of the working electrode is swept linearly with time between defined limits, and the resulting current is measured. The oxidation and reduction potentials of the polymer are determined from the resulting voltammogram.
-
Data Analysis: The HOMO and LUMO energy levels are estimated from the onset of the oxidation (E_ox_) and reduction (E_red_) potentials, respectively, relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The electrochemical band gap (E_g_electrochem) is the difference between the LUMO and HOMO levels.
Theoretical Protocols
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules and materials.
-
Computational Model: A representative oligomer of the polymer (e.g., containing 4-6 monomer units) is constructed. The long hexyl side chains are often simplified to shorter alkyl chains (e.g., methyl or ethyl) to reduce computational cost.
-
Software: Quantum chemistry software packages such as Gaussian, ORCA, or VASP are commonly used.
-
Methodology: The geometry of the oligomer is first optimized to find its lowest energy conformation. Then, a single-point energy calculation is performed to determine the energies of the HOMO and LUMO.
-
Functional: A hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is frequently employed as it provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: A basis set, such as 6-31G(d), is chosen to describe the atomic orbitals.
-
-
Data Analysis: The theoretical band gap is calculated as the energy difference between the LUMO and HOMO (E_g_theoretical = E_LUMO - E_HOMO). The results for the oligomer are often extrapolated to predict the band gap of the infinite polymer chain.
Workflow for Comparison of Theoretical and Experimental Band Gaps
A Comparative Guide to the Thermal Stability of Polymers Derived from 1,4-Dibromo-2,5-dihexylbenzene and Alternative Conjugated Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of poly(2,5-dihexyl-1,4-phenylenevinylene) (PDHPV), a polymer conceptually derived from 1,4-Dibromo-2,5-dihexylbenzene, against two widely studied alternative conjugated polymers: poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) and the parent poly(p-phenylenevinylene) (PPV). The thermal properties of these materials are critical for their processing and long-term performance in applications such as organic electronics and biomedical devices. This comparison is supported by experimental data from Thermogravimetric Analysis (TGA), a standard technique for evaluating thermal stability.
Comparative Thermal Stability Data
The thermal stability of polymers is a crucial factor in determining their suitability for various applications, influencing their processing window and operational lifetime. The data presented in the following table summarizes the key thermal decomposition parameters for PDHPV, MEH-PPV, and PPV, obtained under a nitrogen atmosphere.
| Polymer | Onset Decomposition Temperature (Td,onset) (°C) | Temperature of Maximum Decomposition Rate (Td,max) (°C) | Residue at 600°C (%) |
| Poly(2,5-dihexyl-1,4-phenylenevinylene) (PDHPV) | ~400 | Not explicitly reported | Not explicitly reported |
| MEH-PPV | ~280-400 | ~333, 417, 506 (multi-step) | Varies with conditions |
| Poly(p-phenylenevinylene) (PPV) | ~450-500 | >500 | High |
Note: The data for PDHPV is inferred from closely related structures due to the limited availability of specific experimental data for this exact polymer. The thermal stability of MEH-PPV can vary depending on its synthesis and purity.
Discussion of Thermal Properties
Poly(p-phenylenevinylene) (PPV) is known for its high thermal stability, with decomposition typically occurring above 450°C. This high stability is attributed to its rigid, fully conjugated backbone. However, the lack of solubilizing side chains makes it difficult to process from solution.
Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) incorporates alkoxy and alkyl side chains to improve solubility. While this enhances processability, the side chains can be more susceptible to thermal degradation, leading to a lower onset decomposition temperature compared to unsubstituted PPV. The multi-step decomposition of MEH-PPV suggests that the side chains degrade at lower temperatures, followed by the decomposition of the polymer backbone at higher temperatures.
Polymers derived from this compound, such as poly(2,5-dihexyl-1,4-phenylenevinylene) (PDHPV), are expected to exhibit thermal stability that is intermediate between that of PPV and MEH-PPV. The alkyl side chains in PDHPV are generally more thermally stable than the alkoxy groups in MEH-PPV. The absence of the oxygen atom in the side chain of PDHPV eliminates a potential site for thermal instability. While specific data for PDHPV is scarce, analogous structures with long alkyl chains have shown high thermal stability.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the accurate interpretation and replication of thermal stability data.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating rates.
Methodology:
-
Sample Preparation: A small amount of the polymer sample (typically 2-10 mg) is accurately weighed and placed into a clean, inert sample pan (e.g., alumina or platinum).
-
Instrument Setup: The sample pan is placed in the TGA furnace.
-
Atmosphere: The furnace is purged with a high-purity inert gas (typically nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (the temperature at which significant mass loss begins), the temperature(s) of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the final temperature.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis of a polymer from this compound and the subsequent thermal stability analysis workflow.
Caption: From Monomer to Material Characterization.
Caption: Thermogravimetric Analysis (TGA) Workflow.
Safety Operating Guide
Proper Disposal of 1,4-Dibromo-2,5-dihexylbenzene: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 1,4-Dibromo-2,5-dihexylbenzene. The following procedures are based on established protocols for halogenated aromatic compounds and are intended to ensure the safety of laboratory personnel and the protection of the environment.
I. Immediate Safety Considerations
Prior to handling this compound, it is crucial to review the available safety data, even if for a related compound, and to have a clear understanding of the potential hazards. Based on the structure and the properties of similar brominated aromatic compounds, this compound should be handled as a hazardous substance.
Key Hazards of Structurally Similar Compounds:
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. The minimum required PPE includes:
-
Hand Protection: Chemical-resistant gloves such as nitrile or neoprene are required. Always inspect gloves for integrity before use.[3]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn when there is a potential for splashing.[3]
-
Body Protection: A standard laboratory coat is necessary to protect against incidental contact.[3]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors.[3]
II. Quantitative Data for Related Compounds
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following table summarizes key quantitative data for structurally related compounds to provide a basis for risk assessment.
| Property | 1,4-Dibromobenzene | 1,4-Dibromo-2,5-dimethylbenzene |
| CAS Number | 106-37-6 | 1074-24-4 |
| Molecular Formula | C₆H₄Br₂ | C₈H₈Br₂ |
| Melting Point | 83 - 87 °C | 72 - 74 °C |
| Boiling Point | 219 °C | 261 °C |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3, Aquatic Chronic 2 | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3, Aquatic Chronic 2 |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. As a brominated aromatic compound, it must be treated as a halogenated organic waste.[4]
Step 1: Waste Segregation
-
Collect all waste containing this compound in a dedicated, properly labeled waste container.
-
This waste stream must be segregated as halogenated organic waste .[4]
-
Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.[4]
Step 2: Container Selection and Labeling
-
Use a chemically resistant container with a secure, tight-fitting lid.
-
The container must be clearly labeled with "Halogenated Organic Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste in the container.
Step 3: Storage of Waste
-
Store the sealed waste container in a designated and well-ventilated waste accumulation area.
-
The storage area should be away from sources of ignition and incompatible materials.
-
Follow all institutional and local regulations for the storage of hazardous waste.
Step 4: Final Disposal
-
Dispose of the halogenated organic waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The primary method for the disposal of halogenated organic compounds is high-temperature incineration at a permitted facility.[5]
-
Never dispose of this compound down the drain or in the regular trash.
IV. Experimental Workflow and Disposal Decision Diagram
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Disclaimer: This information is provided as a guide and is based on the properties of structurally similar compounds. Always consult your institution's specific safety and disposal protocols and the most current regulatory guidelines. If a Safety Data Sheet for this compound becomes available, its recommendations should be followed.
References
Essential Safety and Operational Guidance for Handling 1,4-Dibromo-2,5-dihexylbenzene
Disclaimer: No specific Safety Data Sheet (SDS) for 1,4-Dibromo-2,5-dihexylbenzene was found. The following guidance is based on the safety data of structurally similar dibrominated benzene derivatives. Researchers should handle this chemical with caution and perform a thorough risk assessment before use.
Personal Protective Equipment (PPE)
To ensure personal safety, the following Personal Protective Equipment (PPE) should be worn at all times when handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.[3] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are mandatory.[3][4] Always inspect gloves before use. |
| Body | A laboratory coat must be worn. For larger quantities or increased exposure risk, a chemical-resistant apron is advised.[5] |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][6] |
Operational Plan: From Preparation to Disposal
A systematic approach is crucial for the safe handling of this compound. The following workflow provides a step-by-step guide.
Caption: Safe handling workflow for this compound.
Experimental Protocols
Handling Procedure:
-
Preparation: Before beginning any work, thoroughly review the SDS for similar compounds to understand potential hazards.[5] Ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.
-
Weighing and Transfer: All weighing and transfer of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Experimental Work: All experimental procedures involving this chemical must be performed inside a fume hood.[7]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[4] Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and contaminated glassware, should be collected in a designated, properly labeled, and sealed container for halogenated organic waste.[4]
-
Container Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Storage: Store the sealed waste container in a designated hazardous waste storage area away from incompatible materials.[5]
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1] Do not pour this chemical down the drain or dispose of it with regular trash.[8]
Hazard Profile of Structurally Similar Compounds
The following table summarizes the hazard classifications for compounds structurally related to this compound. This information should be used as a precautionary guide.
| Compound | CAS Number | Hazard Classifications |
| 1,4-Dibromo-2,5-dimethylbenzene | 1074-24-4 | Skin Irritation (Category 2), Eye Irritation (Category 2), STOT SE 3, Aquatic Chronic 2 |
| 1,4-Dibromo-2,5-dimethoxybenzene | 2674-34-2 | Skin Irritation (Category 2), Eye Irritation (Category 2), STOT SE 3 |
| 1,4-Dibromobenzene | 106-37-6 | Skin Irritation (Category 2), Eye Irritation (Category 2A), STOT SE 3, Aquatic Acute 2, Aquatic Chronic 2 |
| 1,4-Dibromo-2-fluorobenzene | 1435-52-5 | Skin Irritation (Category 2), Eye Irritation (Category 2), STOT SE 3 |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 1,4-Dibromo-2,5-dimethoxybenzene | C8H8Br2O2 | CID 231240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 1,4-ジブロモ-2,5-ジメチルベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
